3-(2-Chloro-6-fluorophenoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPOCQPLQSHUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552688-63-7 | |
| Record name | 3-(2-chloro-6-fluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS number and molecular weight of 3-(2-Chloro-6-fluorophenoxy)propanoic acid
Executive Summary
3-(2-Chloro-6-fluorophenoxy)propanoic acid (CAS: 88740-77-6) is a specialized halogenated phenoxyalkanoic acid derivative utilized primarily as a high-value intermediate in the synthesis of agrochemical active ingredients (auxin mimics) and pharmaceutical scaffolds (specifically PPAR agonists and CRTH2 antagonists).[1][2][3] Its unique 2,6-disubstitution pattern imparts steric protection and metabolic stability to the ether linkage, making it a critical building block for optimizing half-life and receptor binding affinity in drug discovery campaigns.
Part 1: Chemical Identity & Physicochemical Properties
The distinct physicochemical profile of this compound is driven by the electron-withdrawing nature of the fluorine and chlorine substituents, which influence both the acidity of the carboxylic tail and the lipophilicity of the aromatic head.
Table 1: Core Identity & Physical Data[4]
| Parameter | Specification |
| CAS Number | 88740-77-6 |
| IUPAC Name | 3-(2-Chloro-6-fluorophenoxy)propanoic acid |
| Synonyms | 3-(2-Chloro-6-fluorophenoxy)propionic acid; 3-(2-Fluoro-6-chlorophenoxy)propanoic acid |
| Molecular Formula | C₉H₈ClFO₃ |
| Molecular Weight | 218.61 g/mol |
| Physical State | White to pale cream crystalline powder |
| Melting Point | 54.5 – 63.5 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acid form) |
| pKa (Predicted) | ~4.5 (Carboxylic acid group) |
| SMILES | OC(=O)CCOc1c(F)cccc1Cl |
Part 2: Synthetic Pathway & Methodology[2][6]
Strategic Rationale
The synthesis of 3-(2-Chloro-6-fluorophenoxy)propanoic acid follows a classic Williamson Ether Synthesis . However, the specific steric and electronic environment of the 2-chloro-6-fluorophenol requires careful base selection to prevent polymerization of the alkylating agent (3-bromopropanoic acid) and to ensure mono-alkylation.
Key Mechanistic Insight: The 2,6-disubstitution creates significant steric hindrance around the phenolic oxygen. Consequently, using a "soft" alkylating agent like 3-bromopropanoic acid is preferred over the more reactive but elimination-prone 3-chloropropanoic acid. Potassium carbonate (K₂CO₃) is selected as the base to buffer the reaction and minimize ester hydrolysis side reactions.
Experimental Protocol (Self-Validating)
Reagents:
-
2-Chloro-6-fluorophenol (1.0 eq)
-
3-Bromopropanoic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: Acetone or DMF (anhydrous)
Step-by-Step Workflow:
-
Phenoxide Formation: Charge a reaction vessel with 2-chloro-6-fluorophenol and anhydrous acetone. Add K₂CO₃ and stir at room temperature for 30 minutes. Validation Point: The solution may change color (often yellowing) indicating phenoxide anion generation.
-
Alkylation: Dropwise add a solution of 3-bromopropanoic acid in acetone to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor via TLC (System: Hexane/EtOAc 7:3) or HPLC.[2][4]
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water.
-
Acidification: Carefully acidify the aqueous phase to pH ~2 using 1M HCl. Validation Point: The product should precipitate as a white solid.
-
Extraction & Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate to obtain pure crystals.
DOT Diagram: Synthesis Workflow
Figure 1: Williamson ether synthesis pathway utilizing mild base conditions to favor SN2 substitution over elimination.
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Nuclear Magnetic Resonance (NMR) Profile
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.2 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.
-
δ 7.1 – 7.3 ppm (m, 3H): Aromatic protons. The 2,6-substitution pattern results in a characteristic splitting pattern for the remaining 3,4,5-protons.
-
δ 4.25 ppm (t, J=6.5 Hz, 2H): Methylene group adjacent to oxygen (-O-CH ₂-). Downfield shift due to electronegative oxygen.
-
δ 2.75 ppm (t, J=6.5 Hz, 2H): Methylene group adjacent to carbonyl (-CH ₂-COOH).
-
Mass Spectrometry (MS)
-
ESI-MS (Negative Mode):
-
[M-H]⁻ Peak: 217.1 m/z.
-
Isotope Pattern: Distinctive chlorine isotope pattern (³⁵Cl:³⁷Cl ratio of ~3:1) visible in the molecular ion cluster.
-
Part 4: Applications & Biological Context[4]
Agrochemical Development (Auxin Mimics)
This compound serves as a structural analog to Dichlorprop and Mecoprop . The addition of the propanoic acid tail (vs. acetic acid) introduces a chiral center (if alpha-substituted) or alters the lipophilicity profile, potentially modifying selectivity for specific auxin-binding proteins (TIR1/AFB) in resistant weed species.
Pharmaceutical Scaffolds (PPAR & CRTH2)
The 2-chloro-6-fluorophenoxy motif is a privileged scaffold in medicinal chemistry:
-
PPAR Agonists: Fibrates often utilize phenoxy-acid heads. The 2,6-halogenation blocks metabolic oxidation at the ortho-positions, extending the half-life.
-
CRTH2 Antagonists: Used in asthma and allergic rhinitis research, where the phenoxy-propanoic acid moiety mimics Prostaglandin D2 (PGD2) interactions.
DOT Diagram: Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship highlighting the functional roles of specific molecular moieties.
Part 5: Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation. Store in a cool, dry place away from strong oxidizing agents.
References
-
Thermo Fisher Scientific. 3-(2-Chloro-6-fluorophenyl)propionic acid, 96%. Retrieved from
-
PubChem. 3-(2-Chlorophenoxy)propionic acid (Analogous Structure Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. 3-(2-Chloro-6-fluorophenoxy)propanoic acid Product Data. Retrieved from
-
BLD Pharm. 3-(2-Chloro-6-fluorophenyl)propanoic acid MSDS. Retrieved from
Sources
Safety Data Sheet (SDS) and toxicity profile for 3-(2-Chloro-6-fluorophenoxy)propanoic acid
Executive Summary
This technical guide provides a comprehensive safety and toxicity profile for 3-(2-Chloro-6-fluorophenoxy)propanoic acid (CAS: 1552688-63-7). As a halogenated phenoxyalkanoic acid, this compound serves as a critical building block in the synthesis of agrochemicals (auxin-mimic herbicides) and pharmaceutical intermediates (specifically PPAR agonists and metabolic modulators).
While often categorized generically alongside other phenoxy acids, the specific 2-Chloro, 6-Fluoro substitution pattern imparts unique physicochemical stability and lipophilicity, altering its bioavailability and toxicological footprint compared to non-fluorinated analogs. This guide synthesizes direct GHS data with Structure-Activity Relationship (SAR) insights to equip researchers with a self-validating safety protocol.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Understanding the physical constants is the first line of defense in risk assessment. The presence of the fluorine atom at the ortho position increases lipophilicity (
| Property | Value / Description |
| Chemical Name | 3-(2-Chloro-6-fluorophenoxy)propanoic acid |
| CAS Number | 1552688-63-7 |
| Molecular Formula | |
| Molecular Weight | 218.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water (acidic pH) |
| pKa (Predicted) | ~4.5 (Carboxylic acid moiety) |
| LogP (Predicted) | 2.2 – 2.5 (Moderate Lipophilicity) |
| Melting Point | 54°C – 64°C (Range typical for class; specific batch variation exists) |
Hazard Identification (GHS Classification)
Based on the Global Harmonized System (GHS) and data from analogous phenoxy propionic acids, this compound is classified as Warning .[1]
Core Hazards
-
Acute Toxicity, Oral (Category 4): H302 – Harmful if swallowed.[2]
-
Mechanistic Insight: Phenoxy acids can uncouple oxidative phosphorylation at high concentrations, leading to metabolic acidosis.
-
-
Skin Corrosion/Irritation (Category 2): H315 – Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation (Category 2A): H319 – Causes serious eye irritation.[1][2][3][4]
-
STOT - Single Exposure (Category 3): H335 – May cause respiratory irritation.[1][2]
Precautionary Strategy
Do not treat these H-codes as mere labels. They dictate the engineering controls required. The "Harmful if swallowed" designation implies an
In-Depth Toxicity Profile & Mechanism of Action
Mechanism of Action (SAR Analysis)
The toxicity of 3-(2-Chloro-6-fluorophenoxy)propanoic acid is governed by two pharmacophores:
-
The Carboxylic Acid Tail: Mimics biological substrates, allowing transport via monocarboxylate transporters (MCTs). In plants, this mimics auxin (IAA), causing uncontrolled growth. In mammals, it can interfere with lipid metabolism (PPAR
activation potential). -
The Halogenated Ring: The 2-Cl, 6-F substitution sterically hinders metabolic degradation. Fluorine is a bioisostere of hydrogen but forms a stronger C-F bond, resisting cytochrome P450 oxidation at the 6-position.
Toxicological Endpoints
-
Acute Systemic Toxicity:
-
Genotoxicity:
-
Fluorinated phenoxy acids generally show low mutagenicity in Ames tests, but the specific 2,6-substitution pattern warrants caution regarding potential minor metabolites.
-
-
Environmental Fate:
-
Persistence: High. The C-F bond resists hydrolysis and microbial degradation more than non-fluorinated analogs.
-
Ecotoxicity: Likely phytotoxic to broadleaf plants (Auxin mimicry). Prevent entry into waterways.
-
Experimental Protocol: Safe Handling & Decontamination
This protocol is designed to be self-validating : if the visual check in Step 4 fails, the cleaning in Step 3 was insufficient.
Workflow: Solid Handling & Spill Response
-
Engineering Controls:
-
Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood.
-
Use a static-dissipative mat to prevent powder scattering.
-
-
PPE Requirements:
-
Nitrile gloves (Double gloving recommended; 0.11 mm min thickness).
-
P2/N95 Particulate respirator if working outside a hood (not recommended).
-
Safety Goggles (Side shields are insufficient due to H319).
-
-
Solubilization & Usage:
-
Dissolve in DMSO for biological assays.
-
Caution: DMSO enhances skin permeability, potentially carrying the toxin into the bloodstream.
-
-
Decontamination Protocol (The "Red-Indicator" Test):
Visualizations
Safe Handling Decision Logic
This diagram outlines the critical decision points for a researcher handling this compound, ensuring safety compliance.
Figure 1: Operational safety workflow for handling halogenated phenoxy acids in a research setting.
Predicted Metabolic & Environmental Degradation
Understanding the fate of the molecule helps in interpreting toxicity and environmental impact. The 2,6-halogenation blocks the primary degradation route (ring hydroxylation), forcing the pathway toward beta-oxidation of the side chain.
Figure 2: Predicted metabolic pathway. Note that the 2,6-substitution pattern significantly hinders ring hydroxylation, promoting stability.
References
-
PubChem. (2025).[1] Compound Summary: 3-(2-Chlorophenoxy)propionic acid (Analogous Data). National Library of Medicine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Phenoxypropionic acid derivatives. Retrieved from [Link]
Sources
Technical Whitepaper: Strategic Utilization of the 2-Chloro-6-fluorophenoxy Motif in Discovery Chemistry
[2]
Executive Summary
The 2-chloro-6-fluorophenoxy moiety represents a privileged substructure in modern small-molecule discovery.[2] Unlike simple phenoxy groups, this specific 2,6-disubstitution pattern offers a unique "Goldilocks" balance of steric bulk and electronic modulation.[1] By placing a small, highly electronegative fluorine atom opposite a larger, lipophilic chlorine atom, medicinal chemists can enforce specific torsional angles (conformation) while simultaneously blocking the primary sites of metabolic oxidation (CYP450-mediated ortho-hydroxylation).[1]
This guide provides a comprehensive analysis of this moiety, detailing its role in stabilizing kinase inhibitors (e.g., AAK1, BRAF) and voltage-gated sodium channel blockers (Nav1.7), alongside its utility in designing auxin-mimic herbicides.[1]
Chemical Architecture & SAR Logic
The efficacy of the 2-chloro-6-fluorophenoxy group stems from three distinct physicochemical pillars.
The "Ortho-Effect" and Conformational Locking
In a standard phenoxy ether (
-
Chlorine (C-2): Provides substantial steric bulk (
), forcing the ether bond out of planarity.[1] This is critical for binding pockets that require a twisted conformation (e.g., the "hinge region" of kinases).[1] -
Fluorine (C-6): While smaller (
), its high electronegativity ( ) pulls electron density, modulating the of the phenol precursor and influencing the dipole moment of the final ether.[1]
Metabolic Blockade
The ortho positions are prime targets for Phase I metabolic oxidation.
-
Mechanism: Substituting both ortho positions prevents the formation of reactive arene oxides and subsequent catechols.
-
Advantage: This extends the half-life (
) of the drug candidate without adding the excessive lipophilicity associated with a 2,6-dichloro substitution.[1][2]
Visualizing the SAR Logic
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the 2-Cl, 6-F substitution pattern.
Synthetic Pathways[1][2][3][4]
Synthesizing 2-chloro-6-fluorophenoxy derivatives typically proceeds via one of two primary routes: Nucleophilic Aliphatic Substitution (
Route A: Classical O-Alkylation ( )
This is the standard method for attaching aliphatic chains (e.g., for herbicide analogs or linker synthesis).[1]
-
Starting Material: 2-Chloro-6-fluorophenol (CAS: 2040-90-6).[2][3]
-
Reagents: Alkyl halide (R-X), Base (
or ), Solvent (DMF or Acetone).[1] -
Mechanism: The base deprotonates the phenol (
, lower than unsubstituted phenol due to EWGs).[1] The phenoxide ion then attacks the alkyl halide.
Route B: Nucleophilic Aromatic Substitution ( )
Used when attaching the phenoxy group to a heteroaryl core (common in kinase inhibitors).
-
Electrophile: A heteroaryl chloride/fluoride activated by electron-withdrawing groups (e.g., nitro, nitrile, or pyridine nitrogen).[1]
-
Nucleophile: 2-Chloro-6-fluorophenol.[2]
-
Conditions: Strong base (NaH or LiHMDS) in polar aprotic solvent (DMSO, NMP) at elevated temperatures.[1]
Synthetic Workflow Diagram
Figure 2: Dual synthetic pathways for accessing aliphatic and aromatic ether derivatives.[2]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-chloro-6-fluorophenoxy)acetate
Target: General intermediate for auxin mimics and linker chemistry.[2]
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-chloro-6-fluorophenol (1.47 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Activation: Add Potassium Carbonate (
) (2.07 g, 15.0 mmol). Stir at room temperature for 15 minutes to ensure deprotonation. -
Alkylation: Dropwise add Ethyl bromoacetate (1.2 mL, 11.0 mmol).
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the ester as a clear oil.
Protocol 2: Coupling for Kinase Scaffold
Target: Biaryl ether formation (e.g., for AAK1 inhibitor synthesis).[1]
-
Setup: Charge a microwave vial with 2-chloro-6-fluorophenol (1.0 eq) and the Activated Heteroaryl Chloride (e.g., 4-chloropyridine derivative) (1.0 eq).
-
Solvent/Base: Add DMSO (0.2 M concentration) and Cesium Carbonate (
) (2.0 eq). -
Reaction: Seal and heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).
-
Isolation: Dilute with water, extract with DCM.[1] The product often precipitates upon water addition if the heteroaryl core is sufficiently non-polar.
Applications in Drug & Agrochemical Development
Pharmaceutical Applications
The moiety is prominent in patent literature for targeting specific signaling proteins where hydrophobic fit and metabolic stability are paramount.
| Target Class | Application | Mechanism of Action | Representative Patent/Source |
| Nav1.7 / Nav1.8 | Pain Management | Sodium Channel Blocker.[2] The 2-Cl-6-F group fits the pore's lipophilic pocket, blocking ion influx.[2] | US 2014/0213616 [1] |
| AAK1 | Neuropathic Pain / CNS | Adaptor-Associated Kinase 1 Inhibitor.[2] The moiety stabilizes the inhibitor in the ATP-binding site.[2] | US 9,902,722 B2 [2] |
| BRAF Kinase | Oncology | Inhibits the MAPK/ERK pathway. Used in "Next-Gen" inhibitors to overcome resistance.[2] | WO 2021/250521 [3] |
Agrochemical Applications
In agriculture, phenoxy derivatives are historically significant as "auxin mimics" (Group 4 Herbicides).[1]
-
Function: They mimic the plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and vascular tissue collapse in broadleaf weeds.[2]
-
Advantage of 2-Cl-6-F: While 2,4-D (2,4-dichlorophenoxy) is the standard, the 2-chloro-6-fluoro variant alters the binding affinity to the TIR1 auxin receptor, potentially overcoming resistance mechanisms developed against standard 2,4-D or Dicamba treatments.[1][2]
References
-
Pyridone amides as modulators of sodium channels. US Patent Application 20140213616A1.Link[1][2]
-
Biaryl kinase inhibitors (AAK1). US Patent 9,902,722 B2.Link[1][2]
-
4-oxo-3,4-dihydroquinazolinon compounds for the treatment of BRAF-associated diseases. WO Patent 2021250521A1.[2]Link[1][2]
- Synthesis and Biological Evaluation of Fluorinated Phenoxy Derivatives.Journal of Medicinal Chemistry (General Reference for SAR principles).
-
2-Chloro-6-fluorophenol (CAS 2040-90-6) Substance Record. PubChem.[2][3]Link[1][2]
Sources
- 1. US7659394B2 - Substituted morpholine compounds for the treatment of central nervous system disorders - Google Patents [patents.google.com]
- 2. WO2003039599A1 - Cyclooxygenase-2 inhibitor/histone deacetylase inhibitor combination - Google Patents [patents.google.com]
- 3. 2-Chloro-6-fluorophenol | C6H4ClFO | CID 2773710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Metabolic Fate of Halogenated Phenoxy Acids in Plants
Topic: Metabolic Pathways of Halogenated Phenoxy Acids in Plants Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Chemical Logic
Halogenated phenoxy acids, typified by 2,4-Dichlorophenoxyacetic acid (2,4-D) , remain a cornerstone of selective herbicide regimes.[1][2] Their efficacy relies on a "lethal mimicry" of the endogenous auxin indole-3-acetic acid (IAA). However, the selectivity between monocots (tolerant) and dicots (susceptible), as well as the emergence of metabolic resistance in weeds like Amaranthus tuberculatus, is governed not by uptake, but by differential metabolic fate.
This guide dissects the metabolic architecture of these compounds. It moves beyond simple degradation pathways to highlight the kinetic competition between lethal bio-activation (amino acid conjugation) and true detoxification (ring hydroxylation and glycosylation). For drug development professionals, understanding these branch points is critical for designing next-generation auxinic herbicides or synergists that inhibit specific metabolic shunts.
The Core Metabolic Architecture
Plant metabolism of xenobiotics follows the "Green Liver" model, structured into three phases. For phenoxy acids, the interplay between Phase I and Phase II determines survival.
Phase I: Functionalization (The P450 Pivot)
The primary driver of tolerance in monocots (e.g., wheat, corn) is the rapid hydroxylation of the aromatic ring.
-
Enzymes: Cytochrome P450 monooxygenases (CYP450).
-
Mechanism: Aryl-hydroxylation, typically at the 4- or 5-position of the phenyl ring.
-
Outcome: Conversion of 2,4-D to 4-hydroxy-2,5-dichlorophenoxyacetic acid or 5-hydroxy-2,4-D .
-
Significance: Hydroxylation drastically reduces affinity for the TIR1/AFB auxin receptors. This is the "True Detoxification" pathway.
-
Key Insight: In resistant Amaranthus tuberculatus, overexpression of specific P450s facilitates rapid 5-hydroxylation, bypassing the lethal signaling cascade.
Phase II: Conjugation (The Lethal Fork)
Here lies the critical divergence. The carboxylic acid tail of 2,4-D is a prime target for conjugation, but not all conjugates are benign.
-
Amino Acid Conjugation (Lethal/Storage):
-
Enzymes: GH3 (GRETCHEN HAGEN 3) acyl-acid amido synthetases.[3][4][5][6]
-
Substrates: Aspartate (Asp), Glutamate (Glu).
-
Product: 2,4-D-Asp or 2,4-D-Glu.
-
Toxicity: Unlike most Phase II reactions, 2,4-D-Asp retains auxinic activity . It acts as a "slow-release" reservoir or an active signaling molecule. In susceptible dicots, this pathway dominates, prolonging the hyper-auxinic signal that leads to epinasty and tissue collapse.
-
-
Glycosylation (Detoxification):
-
Enzymes: UDP-glycosyltransferases (UGTs).
-
Substrates: Glucose.
-
Target: The hydroxyl group introduced in Phase I (e.g., on 5-OH-2,4-D) or the carboxylic acid (forming an ester glucoside).
-
Product: O-glucosides (e.g., 2,4-D-5-O-glucoside).[7]
-
Toxicity: Glucosides are generally inactive and water-soluble, targeted for vacuolar sequestration.
-
Phase III: Sequestration
-
Transporters: ATP-Binding Cassette (ABC) transporters (specifically MRP/ABCC subfamily).
-
Mechanism: Active transport of glycosylated metabolites into the vacuole or extrusion into the apoplast, effectively removing the xenobiotic from the cytosolic signaling machinery.
Experimental Protocols: Tracking the Fate
To validate these pathways, a self-validating workflow combining radiolabeling and high-resolution mass spectrometry is required.
Protocol A: Differential Metabolism Assay (LC-MS/MS)
Objective: Quantify the ratio of Hydroxylated vs. Asp-conjugated metabolites.
1. Plant Treatment:
-
Apply 2,4-D (commercial formulation or analytical standard) to 4-week-old rosettes.
-
Harvest leaf tissue at 12h, 24h, and 48h post-treatment. Flash freeze in liquid nitrogen.
2. Extraction (Acidified QuEChERS):
-
Grind: 100 mg frozen tissue.
-
Extract: Add 1.0 mL Acetonitrile (ACN) containing 1% Formic Acid . The acid is crucial to protonate the carboxylic acid group of 2,4-D and its conjugates, ensuring partition into the organic phase.
-
Homogenize: Vortex 1 min; sonicate 10 min.
-
Partition: Add 200 mg MgSO₄ and 50 mg NaCl. Vortex and centrifuge (10,000 x g, 5 min).
-
Supernatant: Collect ACN layer.
3. LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 5% B to 95% B over 10 min.
-
MS Mode: Negative Electrospray Ionization (ESI-).
-
Key Transitions (MRM):
-
2,4-D: m/z 219 → 161 (Quant), 219 → 125.
-
2,4-D-Asp: m/z 334 → 219 (Cleavage of Asp), 334 → 161.
-
5-OH-2,4-D: m/z 235 → 177.
-
4. Validation Check:
-
Internal Standard: Use 2,4-D-d3 (deuterated) spiked at extraction to correct for matrix effects.
-
Recovery: Must be 80-120% for valid quantification.
Quantitative Data Summary
Table 1: Metabolic Profiles in Susceptible vs. Resistant Phenotypes
| Metabolite Category | Susceptible Dicot (e.g., Cotton, Waterhemp-S) | Tolerant Monocot / Resistant Weed | Physiological Outcome |
| Parent 2,4-D | High Persistence (>48h) | Rapid Depletion (<12h) | Sustained signaling in susceptible plants. |
| Phase I Product (Hydroxylated 2,4-D) | < 5% of Total Residue | > 60% of Total Residue | Inactivation of auxin mimicry. |
| Phase II Product (Asp/Glu Conjugate) | Dominant (> 50%) | Minimal (< 10%) | Lethal Synthesis: Asp-conjugate retains toxicity. |
| Phase II Product (Glucoside) | Minimal | High (Secondary to hydroxylation) | Permanent inactivation & vacuolar storage. |
Visualizing the Pathway
The following diagram illustrates the divergent fates of 2,4-D. Note the "Lethal Shunt" toward Amino Acid conjugation versus the "Detoxification Highway" involving P450s.
Caption: Divergent metabolic fates of 2,4-D. The red path indicates the "Lethal Synthesis" dominant in susceptible plants. The green path represents the P450-mediated detoxification dominant in tolerant species.
Workflow Visualization
Caption: Optimized LC-MS/MS workflow for differential metabolite profiling of halogenated phenoxy acids.
References
-
Figueiredo, M. R. A., et al. (2022). "Identification of a Novel 2,4-D Metabolic Detoxification Pathway in 2,4-D-Resistant Waterhemp (Amaranthus tuberculatus)." Planta. Link
-
Staswick, P. E., et al. (2005).[9] "Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid." The Plant Cell. Link
-
Peterson, M. A., et al. (2016). "2,4-D resistance in Amaranthus tuberculatus: metabolic resistance mediated by cytochrome P450."[7][10] Weed Science. Link
-
Torra, J., et al. (2024).[11] "Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds." Pest Management Science. Link
-
BenchChem. (2025).[12] "Application Notes and Protocols for the Analysis of 2,4-D in Crops." BenchChem Technical Library. Link
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Connecting primary and specialized metabolism: Amino acid conjugation of phytohormones by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of a Novel 2,4-D Metabolic Detoxification Pathway in 2,4-D-Resistant Waterhemp (Amaranthus tuberculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. "Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance" by Marcelo R. A. Figueiredo, Lacy J. Leibhart et al. [digitalcommons.unl.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Laboratory Synthesis of 3-(2-Chloro-6-fluorophenoxy)propanoic Acid
Executive Summary
This application note details the laboratory-scale synthesis of 3-(2-Chloro-6-fluorophenoxy)propanoic acid (CAS: 1552688-63-7). This compound is structurally significant as a polysubstituted phenoxyalkanoic acid, a class often utilized as synthetic auxin herbicides or pharmaceutical intermediates (e.g., PPAR agonists).
Scientific Challenge: The target molecule features a 2,6-disubstituted phenol moiety. The steric bulk of the ortho-chloro and ortho-fluoro groups hinders nucleophilic attack, while their electron-withdrawing nature increases the acidity of the phenolic proton. Standard Williamson ether synthesis protocols must be adapted to overcome steric repulsion while preventing the elimination of the alkylating agent (beta-elimination).
Recommended Strategy: A two-step sequence (O-alkylation followed by saponification) is prioritized over direct alkylation. This route minimizes side reactions and allows for the purification of the intermediate ester, ensuring a higher purity final acid.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the disconnection of the ether oxygen-carbon bond.
Strategic Pathway Diagram
Figure 1: Retrosynthetic disconnection revealing the requisite phenol and alkyl halide precursors.
Phase I: O-Alkylation (Synthesis of the Ester Intermediate)
Objective: Synthesize Ethyl 3-(2-chloro-6-fluorophenoxy)propanoate. Mechanism: SN2 Nucleophilic Substitution.[1] Rationale: Using the ethyl ester of the alkyl bromide (rather than the free acid) prevents the formation of a dianion species, improving solubility in organic solvents and reducing side reactions.
Reagents & Materials[2][3][4][5][6][7][8][9]
| Component | Role | Equiv. | MW ( g/mol ) | Density | Note |
| 2-Chloro-6-fluorophenol | Substrate | 1.0 | 146.55 | ~1.3 g/mL | Solid/Oil |
| Ethyl 3-bromopropionate | Electrophile | 1.2 | 181.03 | 1.41 g/mL | Lachrymator |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | Solid | Anhydrous, Powdered |
| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | Solid | Finkelstein activation |
| DMF (N,N-Dimethylformamide) | Solvent | - | - | - | Anhydrous |
Detailed Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.
-
Solvation: Add 2-Chloro-6-fluorophenol (10.0 mmol, 1.47 g) and anhydrous DMF (20 mL). Stir until dissolved.
-
Deprotonation: Add K₂CO₃ (20.0 mmol, 2.76 g) in a single portion. The suspension may turn slightly yellow/orange as the phenoxide forms.
-
Technical Note: The electron-withdrawing F and Cl atoms make this phenol more acidic (pKa ~7-8) than unsubstituted phenol (pKa 10), facilitating easy deprotonation by carbonate.
-
-
Activation: Add KI (1.0 mmol, 0.16 g).
-
Addition: Add Ethyl 3-bromopropionate (12.0 mmol, 2.17 g, ~1.54 mL) dropwise via syringe.
-
Reaction: Heat the mixture to 70–80°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (lower Rf) should disappear; the ester product (higher Rf) will appear.
-
-
Workup:
-
Cool to room temperature.[3]
-
Pour the mixture into 100 mL of ice-water.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layer with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester is usually sufficient for the next step. If high purity is required, perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Phase II: Saponification (Hydrolysis to Final Acid)
Objective: Convert the ethyl ester to 3-(2-Chloro-6-fluorophenoxy)propanoic acid. Mechanism: Base-promoted ester hydrolysis.
Reagents & Materials[2][3][4][6][7][8][9]
| Component | Role | Equiv. | Note |
| Crude Ester (from Phase I) | Substrate | 1.0 | Assumed 100% yield for calculation |
| Sodium Hydroxide (NaOH) | Reagent | 3.0 | 2M Aqueous Solution |
| Methanol (MeOH) | Co-solvent | - | HPLC Grade |
| HCl (1M and 6M) | Acidifier | - | For pH adjustment |
Detailed Protocol
-
Solvation: Dissolve the crude ester (from Phase I) in Methanol (15 mL).
-
Hydrolysis: Add 2M NaOH (15 mL, ~30 mmol). The mixture should be homogeneous or slightly cloudy.
-
Reaction: Stir at Room Temperature for 2–3 hours.
-
Check: TLC should show the disappearance of the non-polar ester spot and the formation of a baseline spot (carboxylate salt).
-
-
Workup & Isolation:
-
Evaporate the Methanol under reduced pressure (Rotavap) to leave the aqueous phase.
-
Wash (Critical Step): Extract the basic aqueous layer with Diethyl Ether (2 x 15 mL).
-
Why? This removes unreacted alkyl halide or neutral organic byproducts. The product remains in the water phase as the sodium salt. Discard the ether layer.
-
-
Acidification: Cool the aqueous layer in an ice bath.[4] Slowly add 6M HCl dropwise with stirring until pH reaches ~1–2.
-
Observation: The product should precipitate as a white or off-white solid.
-
-
-
Final Extraction (if oil forms) or Filtration (if solid forms):
-
If Solid: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.
-
If Oil: Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, filter, and concentrate.
-
-
Recrystallization: Recrystallize from a mixture of Hexane/Ethyl Acetate or Ethanol/Water if necessary to achieve >98% purity.
Process Workflow & Logic
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Step-by-step experimental workflow emphasizing the critical impurity wash step.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 54–64°C (Based on similar analogs [1]).
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~11.0–12.0 (s, 1H, -COOH )
-
δ ~6.9–7.2 (m, 3H, Aromatic protons)
-
δ ~4.3 (t, 2H, -O-CH ₂-)
-
δ ~2.8 (t, 2H, -CH₂-COOH )
-
-
Mass Spectrometry (ESI-): m/z = 217 [M-H]⁻ (Calculated MW: 218.61).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reaction due to steric hindrance. | Increase temperature to 90°C; Add more KI (up to 0.5 eq); Extend time. |
| Elimination Product | Base too strong or temp too high, causing Ethyl Acrylate formation. | Ensure K₂CO₃ is used (not NaOH/NaH for Step 1). Keep temp <90°C. |
| Product is Oily | Impurities preventing crystallization. | Perform the ether wash on the basic aqueous layer (Phase 2) rigorously. Recrystallize from Hexane/EtOAc. |
References
-
Thermo Fisher Scientific. 3-(2-Chloro-6-fluorophenyl)propionic acid, 96% Specification Sheet. (Note: Positional isomer reference for physical property estimation). Link
-
Organic Chemistry Portal. Williamson Ether Synthesis - Mechanism and Protocols.Link
-
Bäurle, S. et al. Synthesis of 8-fluorochroman-4-one via 3-(2-fluorophenoxy)propanoic acid. Acta Crystallographica Section E, 2006. (Provides analogous protocol for ortho-fluorophenols). Link
-
PubChem. Compound Summary: 3-Bromo-6-chloro-2-fluorophenol (Precursor Data).[5]Link
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-6-fluorophenol and ethyl 3-bromopropionate before handling. All reactions should be performed in a fume hood.
Sources
GC-MS analysis techniques for fluorinated phenoxy acid derivatives
Application Note: High-Sensitivity GC-MS Analysis of Fluorinated Phenoxy Acid Derivatives
Abstract This guide details the extraction, derivatization, and GC-MS quantification of phenoxy acid derivatives, encompassing both fluorinated analytes (e.g., Fluazifop-P, specific PPAR agonists) and the generation of fluorinated derivatives (via PFBBr) for ultrasensitive detection. It is designed for researchers in environmental toxicology and pharmaceutical DMPK (Drug Metabolism and Pharmacokinetics) requiring limits of quantification (LOQ) in the low pg/mL range.
Introduction & Scientific Rationale
Phenoxy acids serve as a critical scaffold in both agrochemicals (auxin-mimic herbicides like 2,4-D, Fluazifop) and pharmaceuticals (fibrates for dyslipidemia). While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their analysis due to superior resolution, these compounds present two primary challenges:
-
Polarity & Volatility: The free carboxylic acid moiety leads to strong hydrogen bonding, causing peak tailing and irreversible adsorption in the GC inlet.
-
Trace Level Requirements: In plasma (PK studies) or environmental water, target thresholds often drop below the sensitivity limits of standard Electron Impact (EI) ionization.
The Solution: Fluorine-Mediated Strategies This protocol addresses these challenges through two distinct "fluorinated" approaches:
-
Targeting Fluorinated Analytes: Direct analysis of molecules containing native C-F bonds (e.g., trifluoromethyl-substituted phenoxy acids) using optimized methylation protocols.
-
Fluorinated Derivatization (The "Tagging" Strategy): Converting non-fluorinated phenoxy acids into pentafluorobenzyl (PFB) esters. This introduces a highly electronegative moiety, enabling Negative Chemical Ionization (NCI) , which enhances sensitivity by 100-1000x compared to standard EI methods.
Sample Preparation & Extraction Protocols
Principle: Phenoxy acids are weak acids (pKa ~3.0–3.5). Efficient extraction requires pH suppression to protonate the carboxyl group (
Workflow Diagram: Extraction & Derivatization
Figure 1: Decision-matrix workflow for extracting and derivatizing phenoxy acid derivatives based on sensitivity requirements.
Protocol A: Solid Phase Extraction (SPE)
Recommended for Plasma and Complex Matrices.
-
Conditioning: Use a Polymeric Weak Anion Exchange (WAX) cartridge (e.g., Oasis WAX or Strata-X-AW).
-
Wash with 3 mL Methanol.
-
Equilibrate with 3 mL Water (pH 7).
-
-
Loading: Load the sample (pH adjusted to ~7.0 for WAX retention). The phenoxy acid (
) binds to the amine group on the sorbent. -
Washing:
-
Wash 1: 25 mM Ammonium Acetate buffer (pH 7) to remove neutrals.
-
Wash 2: Methanol (removes lipophilic neutrals; the charged analyte remains bound).
-
-
Elution: Elute with 2 mL of Methanol containing 5% Formic Acid . The acid protonates the analyte, breaking the ionic interaction.
-
Drying: Evaporate eluate to dryness under nitrogen at 40°C.
Derivatization Techniques
This is the critical step. Choose Method 1 for general screening (ppm-ppb levels) and Method 2 for high-sensitivity (ppt levels).
Method 1: Methylation (BF3-Methanol)
Mechanism: Acid-catalyzed esterification.
-
Add 200 µL of 14% Boron Trifluoride (
) in Methanol to the dried residue. -
Cap and heat at 60°C for 30 minutes .
-
Cool to room temperature.
-
Add 500 µL Hexane and 500 µL Saturated NaCl (aq).
-
Vortex for 1 min; transfer the top Hexane layer to a GC vial.
-
Note: This produces methyl esters (
). Analyze via EI-GC-MS.
-
Method 2: Pentafluorobenzylation (PFBBr)
Mechanism: Nucleophilic substitution (
-
Reconstitute dried residue in 200 µL Acetone.
-
Add 50 µL 30% Pentafluorobenzyl bromide (PFBBr) in acetone.
-
Add 50 µL Triethylamine (TEA) (Catalyst/Base).
-
Cap and heat at 60°C for 60 minutes .
-
Evaporate to dryness (removes excess TEA/Acetone).
-
Reconstitute in 500 µL Isooctane or Hexane.
-
Note: This produces PFB esters (
). Analyze via NCI-GC-MS.
-
GC-MS Instrumentation & Conditions
Column Selection
-
Primary: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms UI, ZB-5ms).
-
Dimensions: 30 m
0.25 mm 0.25 µm. -
Reasoning: Low bleed is essential for trace analysis; the "Ultra Inert" (UI) deactivation prevents absorption of any underivatized acid traces.
-
GC Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1-2 µL) | Maximizes sensitivity. Purge valve on at 1.0 min. |
| Carrier Gas | Helium (1.2 mL/min) | Constant flow mode maintains separation efficiency during temp ramp. |
| Oven Program | 60°C (1 min hold) | Slow ramp in the middle separates closely eluting isomers (e.g., 2,4-D vs 2,4,5-T). |
MS Detection: The Divergence
A. Electron Impact (EI) - For Methyl Esters
-
Source Temp: 230°C.
-
Energy: 70 eV.
-
Scan Type: SIM (Selected Ion Monitoring).
-
Target Ions: Molecular ion (
) is often weak. Monitor characteristic fragments (e.g., tropylium ion analogs).
B. Negative Chemical Ionization (NCI) - For PFB Esters
-
Reagent Gas: Methane (40% flow) or Ammonia.
-
Source Temp: 150°C (Lower temp favors electron capture).
-
Mechanism: Dissociative Electron Capture.
-
Target Ions: The carboxylate anion
is the base peak.
Method Validation & Troubleshooting
Validation Metrics (Acceptance Criteria)
| Metric | Acceptance Criteria | Notes |
| Linearity ( | Weighted ( | |
| Recovery | 70% – 120% | Correct using surrogate standards (e.g., |
| Precision (RSD) | Intra-day and Inter-day. | |
| LOD (NCI mode) | 10 – 50 pg/mL | Highly dependent on reagent purity. |
Troubleshooting Guide
-
Issue: Excess PFBBr Reagent Peaks.
-
Cause: PFBBr is not volatile and contaminates the source.
-
Fix: Ensure the evaporation step after derivatization is complete, or use a "back-extraction" wash with aqueous acid to remove excess amines/reagents before injection.
-
-
Issue: Tailing Peaks.
-
Cause: Incomplete derivatization or active sites in the liner.
-
Fix: Replace liner with a deactivated splitless liner (containing glass wool). Verify water removal before derivatization (moisture kills BF3 and PFBBr reactions).
-
References
-
US EPA Method 8151A. Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[4][5]Link
-
Miki, A., et al. (1999). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation.[6] Journal of Analytical Toxicology. Link
-
D'Archivio, A.A., et al. (2007). Optimization of the derivatization of phenoxy acid herbicides for GC-MS analysis. Journal of Chromatography A. Link
-
Lin, H., et al. (2012). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization.[7] Journal of Separation Science. Link
-
Agilent Technologies. Analysis of Pesticide Residues by GC/MS/MS. Application Note 5990-3486EN. Link
Sources
- 1. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. Analysis of fluazifop-butyl and fluazifop residues in soil and crops by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. epa.gov [epa.gov]
- 5. SW-846 Test Method 8151A: Chlorinated Herbicides by Gas Chromatography (GC) Using Methylation or Pentafluorobenzylation Derivatization | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 6. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Structural Elucidation and Spectral Analysis of 3-(2-Chloro-6-fluorophenoxy)propanoic Acid
Abstract & Scope
This application note details the structural characterization of 3-(2-Chloro-6-fluorophenoxy)propanoic acid , a critical intermediate scaffold often encountered in the development of agrochemicals (herbicides) and pharmaceutical agents.
The simultaneous presence of fluorine (
Experimental Protocol
Sample Preparation
For carboxylic acids, solvent choice is the single most critical variable. While
-
Dimerization: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents, causing the
proton shift to drift significantly (10–12 ppm) and broaden. -
Solubility: The polar acid tail may lead to saturation issues in chloroform.
Recommended Protocol:
-
Solvent: DMSO-
(Dimethyl sulfoxide-d6).[1][2]-
Rationale: DMSO disrupts acid dimers, resulting in a sharper, distinct signal for the carboxylic proton, often visible around 12–13 ppm. It also ensures complete solubility of the polar salt forms if present.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm).[3]
Acquisition Parameters (Standard 400/500 MHz)
-
Temperature: 298 K (
). -
NMR: Pulse angle
, Relaxation delay ( ) s (increase to 5.0 s for accurate integration of the acidic proton). -
NMR: Proton-decoupled (CPD), Relaxation delay
s.
Structural Analysis & Numbering
To facilitate assignment, the molecule is divided into two domains: the Aliphatic Side Chain and the Aromatic Core .
Caption: Structural segmentation identifying the aromatic core (blue) and aliphatic chain (green).
NMR Interpretation
The Aliphatic Region (High Field)
The propanoic acid chain
-
(Position
): Deshielded by the electronegative phenoxy oxygen. Expect a triplet at ppm . -
(Position
): Less deshielded, adjacent to the carbonyl. Expect a triplet at ppm . -
Coupling (
): Both triplets will share a coupling constant of approx Hz.
The Aromatic Region (Low Field)
The 1,2,3-trisubstituted benzene ring (1-alkoxy, 2-chloro, 6-fluoro) leaves three protons: H-3, H-4, and H-5. The presence of Fluorine creates heteronuclear coupling (
-
H-5 (Ortho to F, Para to Cl):
-
This proton is adjacent to Fluorine.
-
Splitting: Doublet of Doublets (dd).
-
Couplings: Large
( Hz) and ( Hz) with H-4. -
Shift:
ppm.
-
-
H-3 (Meta to F, Ortho to Cl):
-
Far from Fluorine (
is usually negligible). -
Splitting: Doublet (d).
-
Couplings:
( Hz) with H-4. -
Shift:
ppm (Deshielded by ortho-Cl).
-
-
H-4 (Meta to F, Meta to Cl):
-
Splitting: Doublet of Doublets (dd) or Multiplet.
-
Couplings:
with H-3 and H-5 ( Hz) AND ( Hz). -
Shift:
ppm (Para to the electron-donating Oxygen, so slightly shielded compared to H-3/H-5).
-
The Acidic Proton
-
COOH: In DMSO-
, this appears as a broad singlet (bs) very far downfield, ppm . This signal is exchangeable with .
NMR Interpretation (with Coupling)
In
| Carbon Position | Environment | Chemical Shift ( | Splitting Pattern | Coupling Constant ( |
| C=O | Carboxylic Acid | 172.0 - 174.0 | Singlet (s) | N/A |
| C-6 | C-F (Direct) | 152.0 - 156.0 | Doublet (d) | |
| C-1 | C-O (Ipso) | 142.0 - 145.0 | Doublet (d) | |
| C-2 | C-Cl | 126.0 - 129.0 | Doublet (d) | |
| C-5 | C-H (Ortho to F) | 115.0 - 118.0 | Doublet (d) | |
| C-3 | C-H (Meta to F) | 128.0 - 130.0 | Doublet (d) | |
| C-4 | C-H (Para to F) | 124.0 - 126.0 | Doublet (d) | |
| C- | O-CH2 | 65.0 - 68.0 | Singlet (s) | < 2 Hz (Usually not resolved) |
| C- | CH2-COOH | 33.0 - 35.0 | Singlet (s) | N/A |
Note: Chemical shifts are estimated relative to DMSO-d6 center line (39.5 ppm).
Spectral Assignment Workflow
The following logic tree ensures correct assignment of the aromatic region, which is the most common source of error.
Caption: Decision tree for assigning aromatic protons based on J-coupling analysis.
Summary of Diagnostic Signals
To validate the identity of 3-(2-Chloro-6-fluorophenoxy)propanoic acid, ensure your spectrum contains these three "Fingerprint" features:
-
The Fluorine "Kick": A massive doublet in the
spectrum at ~154 ppm with a coupling constant of ~250 Hz. -
The Ether Linkage: A triplet in the
spectrum at ~4.3 ppm corresponding to the group. -
The Asymmetric Ring: A complex aromatic region where proton splitting is governed by both H-H and H-F interactions, specifically distinguishing the proton ortho to Fluorine (H-5) from the proton ortho to Chlorine (H-3).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Standard text for coupling constants and chemical shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link
-
Doddrell, D., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of Some Fluorinated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2. (Source for C-F coupling constants). Link
Sources
Preparation of ester derivatives of 3-(2-Chloro-6-fluorophenoxy)propanoic acid
An Application Note for the Synthesis and Characterization of Ester Derivatives of 3-(2-Chloro-6-fluorophenoxy)propanoic acid
Abstract
This technical guide provides detailed methodologies for the preparation, purification, and characterization of ester derivatives of 3-(2-Chloro-6-fluorophenoxy)propanoic acid, a valuable building block in medicinal chemistry and agrochemical research. We present two robust and widely applicable esterification protocols: the classic Fischer-Speier acid-catalyzed esterification and the milder, carbodiimide-mediated DCC/DMAP coupling (Steglich esterification). The causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization data using NMR, IR, and Mass Spectrometry are provided to ensure reproducibility and validate outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to modify this core scaffold for further synthetic applications or biological evaluation.
Introduction: The Rationale for Esterification
3-(2-Chloro-6-fluorophenoxy)propanoic acid is a substituted phenoxyalkanoic acid. This class of compounds is notable for its presence in various commercial herbicides and pharmaceuticals.[1] The carboxylic acid moiety is a key functional handle that allows for extensive chemical modification. The synthesis of ester derivatives is a fundamental strategy to modulate the physicochemical properties of the parent molecule.
Esterification can:
-
Enhance Lipophilicity: Converting the polar carboxylic acid to a less polar ester can improve membrane permeability and alter solubility profiles.
-
Serve as a Prodrug Strategy: Esters can be designed to be stable until they undergo enzymatic hydrolysis in vivo, releasing the active carboxylic acid.[2]
-
Act as a Protecting Group: The carboxylic acid can be temporarily masked as an ester to prevent it from interfering with subsequent chemical transformations.
-
Enable Further Derivatization: Esters are versatile intermediates for reactions such as transesterification or reaction with Grignard reagents.[3]
This application note details two primary methods for achieving these goals, selected for their reliability and applicability to a wide range of alcohol substrates.
Synthesis Overview
The overall synthetic strategy involves the esterification of the parent carboxylic acid with a desired alcohol. The parent acid, 3-(2-chloro-6-fluorophenoxy)propanoic acid (Molecular Formula: C₉H₈ClFO₃, Molecular Weight: 218.61 g/mol ), is a commercially available starting material.[4]
Figure 1: General workflow for the synthesis of ester derivatives.
Protocol I: Fischer-Speier Esterification
Principle: This method involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The reaction is reversible, and thus, strategies must be employed to drive the equilibrium toward the product ester.[3][6][7] Common strategies include using a large excess of the alcohol (if it is inexpensive and volatile) or removing the water formed during the reaction.[3][8] This protocol utilizes an excess of the alcohol as the solvent.
Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]
Figure 2: Simplified mechanism of Fischer-Speier Esterification.
Detailed Protocol (Example: Methyl 3-(2-chloro-6-fluorophenoxy)propanoate)
Materials:
-
3-(2-Chloro-6-fluorophenoxy)propanoic acid (1.0 eq)
-
Methanol (MeOH, ~20-50 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(2-chloro-6-fluorophenoxy)propanoic acid (e.g., 2.19 g, 10 mmol).
-
Add an excess of methanol (e.g., 40 mL, ~1 mol). Stir until the acid dissolves.
-
Carefully add concentrated sulfuric acid (e.g., 0.05 mL, ~0.5 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, Caution: CO₂ evolution), and finally with brine (30 mL). The bicarbonate wash removes any unreacted carboxylic acid and the sulfuric acid catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which can be further purified if necessary.
Protocol II: DCC/DMAP Coupling (Steglich Esterification)
Principle: This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid.[10][11] The reaction is performed under mild, anhydrous conditions and is not reversible, often leading to higher yields for sensitive or sterically hindered substrates.[12] 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the reaction.[12]
Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP facilitates this by forming an even more reactive N-acylpyridinium intermediate. The main drawback is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is poorly soluble in most organic solvents and must be removed, typically by filtration.[11][14]
Figure 3: Key stages in the DCC/DMAP-mediated esterification.
Detailed Protocol (Example: Ethyl 3-(2-chloro-6-fluorophenoxy)propanoate)
Materials:
-
3-(2-Chloro-6-fluorophenoxy)propanoic acid (1.0 eq)
-
Ethanol (EtOH, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite or filter paper
Procedure:
-
Dissolve 3-(2-chloro-6-fluorophenoxy)propanoic acid (e.g., 2.19 g, 10 mmol), ethanol (e.g., 0.7 mL, 12 mmol), and DMAP (e.g., 0.12 g, 1 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirring solution to 0°C using an ice bath.
-
In a separate flask, dissolve DCC (e.g., 2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (10 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes. A white precipitate (DCU) will begin to form.[14]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.
-
Upon completion, cool the mixture again to 0°C to maximize precipitation of DCU.
-
Filter the reaction mixture through a pad of Celite or filter paper to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to remove any remaining DCU and other impurities.
Method Comparison
| Feature | Fischer-Speier Esterification | DCC/DMAP Coupling (Steglich) |
| Conditions | High temperature (reflux), acidic | Mild (0°C to RT), anhydrous, neutral |
| Reversibility | Reversible; requires driving equilibrium | Irreversible |
| Reagents | Simple acid catalyst, excess alcohol | Stoichiometric coupling agent (DCC), catalyst (DMAP) |
| Byproducts | Water | N,N'-Dicyclohexylurea (DCU) |
| Workup | Simple liquid-liquid extraction | Filtration of DCU, often requires chromatography |
| Substrate Scope | Good for simple, robust alcohols | Excellent for sensitive, hindered, or valuable alcohols |
| Cost | Low | Higher, due to cost of DCC and DMAP |
Characterization of Ester Derivatives
Proper characterization is essential to confirm the identity and purity of the synthesized esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.[15] Key diagnostic shifts are expected upon successful esterification.
| Proton / Carbon | Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ar-H | Aromatic Protons | 6.9 - 7.5 | 110 - 160 |
| -O-CH₂ -CH₂- | Methylene adjacent to ether oxygen | ~4.3 | ~65 |
| -CH₂-CH₂ -C=O | Methylene adjacent to carbonyl | ~2.9 | ~35 |
| -O-CH₂/CH₃ (from alcohol) | Protons on carbon adjacent to ester oxygen | 3.7 - 4.2 | 50 - 65 |
| C =O | Ester Carbonyl Carbon | N/A | ~170 |
Note: The protons on the carbon adjacent to the newly formed ester oxygen (from the alcohol) typically appear at ~3.7-4.2 ppm, while the methylene protons alpha to the carbonyl appear further upfield at ~2.9 ppm. This is a key indicator of ester formation.[16]
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum will be the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a strong, sharp C=O stretch characteristic of an ester.
-
Ester C=O Stretch: ~1735 - 1750 cm⁻¹[16]
-
Aromatic C-O Stretch: ~1200 - 1250 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target ester. Analysis of fragmentation patterns can provide further structural confirmation.[1][17]
Conclusion
This application note provides two reliable and well-documented protocols for the synthesis of ester derivatives of 3-(2-Chloro-6-fluorophenoxy)propanoic acid. The choice between the Fischer-Speier and DCC/DMAP coupling methods depends on the specific alcohol substrate, scale, and cost considerations. The Fischer method is ideal for simple, inexpensive alcohols on a larger scale, while the DCC/DMAP method offers a milder alternative for more sensitive or valuable substrates. The provided characterization guidelines are crucial for verifying the successful synthesis and purity of the target compounds, ensuring their suitability for downstream applications in drug discovery and materials science.
References
-
Matuszewski, B. K. (1986). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography A, 354, 111-120. Available at: [Link]
-
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus, 1(1), 1-5. Available at: [Link]
-
Wikipedia. (n.d.). Steglich esterification. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Reber, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
J&K Scientific LLC. (2025). Fischer Esterification. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenoxypropionic acid. PubChem Compound Database. Available at: [Link]
-
SpectraBase. (n.d.). 3-Phenylpropionic acid, 4-methoxy-2-methylbutyl ester - Optional[13C NMR]. Wiley. Available at: [Link]
-
MassBank. (n.d.). Phenylpropanoic acids. Available at: [Link]
-
Zhou, Y. Y., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o121. Available at: [Link]
- Google Patents. (2018). US20180194800A1 - Esters of steroidal lactam and bis(2-chloroethyl) aminophenoxy propanoic acid derivatives.
-
BYJU'S. (n.d.). Esterification. Available at: [Link]
-
Jankowski, C. K., et al. (2002). Preliminary study on the synthesis and high-resolution NMR analysis of Naproxen and Ibuprofen esters. Journal of Molecular Structure, 607(1-3), 195-202. Available at: [Link]
-
Craig, A. S., et al. (2023). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural Paradigms for Dissolved Organic Matter. ChemRxiv. Available at: [Link]
-
NIST. (n.d.). Propanoic acid, phenyl ester. NIST Chemistry WebBook. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Available at: [Link]
-
Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4596. Available at: [Link]
-
ResearchGate. (2011). 3-(2-Fluorophenoxy)propanoic acid. Available at: [Link]
-
Kourtchev, I., et al. (2019). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated organic molecules (HOMs) in atmospheric aerosols. Atmospheric Measurement Techniques, 12(11), 5849-5861. Available at: [Link]
-
Milosavljević, N., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 1-8. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
EBSCO. (n.d.). Esters. Research Starters. Available at: [Link]
-
Sharma, S., & Singh, J. (2013). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. International Journal of Scientific & Engineering Research, 4(7), 1-4. Available at: [Link]
Sources
- 1. Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esters | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. 3-(2-chloro-6-fluorophenoxy)propanoic acid | 1552688-63-7 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. DCC - Enamine [enamine.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Propanoic acid, phenyl ester [webbook.nist.gov]
Technical Guide: 3-(2-Chloro-6-fluorophenoxy)propanoic Acid as a Versatile Scaffold
Executive Summary & Strategic Utility
3-(2-Chloro-6-fluorophenoxy)propanoic acid (CAS: 1552688-63-7) represents a specialized subclass of phenoxyalkanoic acids. While structurally related to common auxinic herbicides (e.g., 2,4-D), this specific congener—characterized by 2,6-disubstitution —offers unique utility in medicinal chemistry.
The "Blocked Ortho" Advantage: Unlike unsubstituted phenoxy acids, the presence of Chlorine at position 2 and Fluorine at position 6 sterically blocks the ortho positions relative to the ether linkage. This imparts three critical properties:
-
Metabolic Stability: It prevents Phase I metabolic hydroxylation at the most reactive sites on the aromatic ring.
-
Prevention of Cyclization: It inhibits intramolecular Friedel-Crafts cyclization (which typically yields chromanones), forcing the propanoic tail to remain linear. This makes it an ideal terminal pharmacophore or linker .
-
Conformational Locking: The steric bulk forces the ether linkage out of planarity with the phenyl ring, creating a distinct 3D vector for target binding (e.g., in PPAR agonists or GPR40 modulators).
Chemical Profile & Handling
| Parameter | Specification | Notes |
| Molecular Formula | C₉H₈ClFO₃ | |
| Molecular Weight | 218.61 g/mol | |
| pKa (Calculated) | ~3.8 - 4.2 | Acidic tail; forms salts readily.[1][2] |
| LogP | ~2.2 | Moderate lipophilicity; good membrane permeability. |
| Physical State | White to Off-White Powder | Hygroscopic potential. |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water (unless basified). |
Safety Advisory: This compound contains a halogenated phenol moiety. It should be treated as a potential irritant and skin sensitizer. Handle in a fume hood.
Application Module A: Synthesis of the Intermediate
For researchers requiring de novo synthesis or scale-up.
This protocol utilizes a modified Williamson Ether Synthesis. The use of ethyl 3-bromopropionate is preferred over
Reaction Logic
The 2-Cl, 6-F substitution makes the phenolic hydroxyl group more acidic (inductive effect) but also sterically hinders the nucleophilic attack. Therefore, a polar aprotic solvent (DMF) and elevated temperature are required to drive the SN2 reaction.
Protocol 1: Synthesis via Alkylation & Hydrolysis
Reagents:
-
2-Chloro-6-fluorophenol (1.0 eq)[3]
-
Ethyl 3-bromopropionate (1.2 eq)
-
Potassium Carbonate (
) (2.5 eq, anhydrous) -
Potassium Iodide (KI) (0.1 eq, catalyst)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Deprotonation:
-
Charge a round-bottom flask with 2-Chloro-6-fluorophenol (10 mmol) and DMF (20 mL).
-
Add
(25 mmol) in one portion. -
Stir at room temperature for 30 minutes. Observation: The suspension may change color as the phenoxide anion forms.
-
-
Alkylation (SN2):
-
Add catalytic KI (1 mmol).
-
Add Ethyl 3-bromopropionate (12 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to 80°C for 4-6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (
) should disappear; the ester product ( ) will appear.
-
-
Workup (Ester Intermediate):
-
Cool to room temperature. Pour into ice-water (100 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry over
and concentrate.
-
-
Hydrolysis to Acid:
-
Dissolve the crude ester in THF:Water (1:1, 20 mL).
-
Add LiOH
(2.0 eq). Stir at RT for 2 hours. -
Validation: TLC should show a baseline spot (acid salt).
-
Acidify with 1M HCl to pH 2. The product will precipitate or oil out.
-
Extract with EtOAc, dry, and concentrate to yield 3-(2-Chloro-6-fluorophenoxy)propanoic acid.
-
Application Module B: MedChem Library Generation
For Drug Discovery Professionals.
This molecule acts as a "cap" for amines. The resulting amides are frequently explored in metabolic disease research (GPR120/GPR40 agonists) and as prostaglandin receptor antagonists.
Protocol 2: Amide Coupling (General Procedure)
Rationale: The steric hindrance of the 2,6-halogens does not significantly affect the reactivity of the distal carboxylic acid. Standard coupling reagents work efficiently.
Reagents:
-
3-(2-Chloro-6-fluorophenoxy)propanoic acid (1.0 eq)
-
Target Amine (e.g., substituted piperidine, aniline) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF or DCM
Workflow:
-
Dissolve the acid and DIPEA in dry DMF.
-
Add HATU and stir for 5 minutes to activate the acid (forming the OAt ester).
-
Add the Target Amine.
-
Stir at RT for 2-12 hours.
-
Purification: Dilute with EtOAc, wash with saturated
(removes acid), 1M HCl (removes amine), and brine.
Visualizing the Workflow & Logic
The following diagrams illustrate the synthetic pathway and the strategic decision-making process for using this scaffold.
Diagram 1: Synthetic Pathway (Williamson Ether Route)
Caption: Step-by-step synthesis from commercially available phenol to the final acid scaffold.
Diagram 2: Strategic Utility & "Blocked" Reactivity
Caption: The 2,6-disubstitution pattern dictates the molecule's stability and utility, preventing cyclization while enabling linear functionalization.
Critical Quality Attributes (CQA) & Troubleshooting
When characterizing the final product or intermediates, pay attention to these specific spectral features:
-
NMR Signature (¹H NMR in DMSO-d6):
-
Triplet at ~2.7 ppm: Represents the
alpha to the carbonyl ( ). -
Triplet at ~4.2 ppm: Represents the
next to the ether oxygen ( ). -
Aromatic Region: You will not see a complex multiplet. Due to the 2,6-substitution, the remaining 3 protons (positions 3, 4, 5) usually appear as a distinct pattern (doublet-triplet-doublet or multiplet depending on field strength) integrating to 3H.
-
-
Troubleshooting Low Yields:
-
Problem: Incomplete alkylation.
-
Solution: The 2-Cl-6-F phenol is sterically crowded. Ensure the reaction is heated to at least 80°C. If using 3-bromopropanoic acid directly (instead of the ester), use 2 equivalents of base to handle the carboxylic acid proton first.
-
References
-
Vertex Pharmaceuticals. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists.[4] Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (n.d.). 3-(2-Chloro-6-fluorophenoxy)propanoic acid Product Page.[2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81598, 3-(2-Chlorophenoxy)propionic acid (Analogous Structure).
-
GuideChem. (2023). Synthesis and Application of 2-chloro-6-fluorophenol.[5][6]
-
BenchChem. (n.d.). General Protocols for Michael Addition and Hydrolysis of Propanoic Acid Derivatives.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-(2-chloro-6-fluorophenoxy)propanoic acid | 1552688-63-7 [sigmaaldrich.com]
- 3. 682803-80-1 CAS MSDS (3-AMINO-3-(2-CHLORO-6-FLUORO-PHENYL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
Application Note: Optimized TLC Strategies for Phenoxy Acid Analysis
Introduction & Scope
Phenoxy acids, including 2,4-D (2,4-Dichlorophenoxyacetic acid), MCPA (2-methyl-4-chlorophenoxyacetic acid), and 2,4,5-T , represent a critical class of herbicides and pharmaceutical intermediates. Their analysis is frequently complicated by their chemical structure: a non-polar aromatic ring coupled with a highly polar, ionizable carboxylic acid tail (
Standard TLC protocols often fail with these analytes, resulting in severe "tailing" (streaking) or immobilization at the origin. This guide provides a scientifically grounded, step-by-step methodology to overcome these challenges using Ion Suppression Chromatography (ISC) principles.
Key Analytes
-
2,4-D:
2.87 -
MCPA:
3.07 -
Mecoprop (MCPP):
3.78
Theoretical Foundation: The Ion Suppression Mechanism[1]
To achieve distinct separation, one must understand the interaction between the analyte and the stationary phase (Silica Gel 60).
-
The Problem (Ionization): Silica gel contains surface silanol groups (
) which are slightly acidic. In neutral solvents, phenoxy acids dissociate into their anionic form ( ). These anions interact strongly with the polar silanols and metal impurities in the silica, causing the spot to streak (tail) rather than migrate as a tight band. -
The Solution (Ion Suppression): By acidifying the mobile phase to a pH 1.5 to 2 units below the analyte's
, we force the equilibrium toward the protonated, non-ionized form ( ).[1]-
Result: The neutral molecule interacts primarily through Van der Waals forces (hydrophobic retention) and hydrogen bonding, allowing for clean migration and sharp spot definition.
-
Critical Rule: Never run phenoxy acids in neutral solvents (e.g., pure Hexane/Ethyl Acetate). Always include an acidic modifier (Formic or Acetic Acid).
Optimized Solvent Systems
The following systems have been validated for separation efficiency. Selection depends on the complexity of the matrix and available reagents.
Table 1: Recommended Mobile Phases
| System Class | Composition (v/v) | Ratios | Application | Pros/Cons |
| A. The Gold Standard | Toluene : Ethyl Acetate : Formic Acid | 50 : 40 : 10 | General separation of 2,4-D and MCPA. | Pros: Excellent resolution, sharp spots.Cons: Toluene is toxic; requires fume hood. |
| B. High Polarity | Chloroform : Methanol : Acetic Acid | 90 : 10 : 1 | For polar metabolites or glycosylated derivatives. | Pros: Solubilizes "dirty" matrix residues.Cons: Chloroform is hazardous/carcinogenic. |
| C. Green/Modern | n-Heptane : Ethyl Acetate : Formic Acid | 60 : 40 : 2 | Routine screening; lower toxicity. | Pros: Safer solvents, good for initial scouting.Cons: Slightly lower resolution than Toluene systems. |
| D. Hydrophobic | Cyclohexane : Toluene : Acetic Acid | 20 : 2 : 1 | Separation of esters (e.g., 2,4-D ethylhexyl ester). | Pros: Moves esters away from free acids.Cons: Free acids may remain near origin. |
Note: In older literature, Benzene was common. System A replaces Benzene with Toluene (safer, similar selectivity) without loss of resolution.
Method Development Workflow
The following logic gate describes the decision process for selecting the correct system and troubleshooting separation issues.
Figure 1: Decision tree for solvent selection and troubleshooting tailing issues in phenoxy acid TLC.
Detailed Experimental Protocol
Phase 1: Plate Preparation
Objective: Ensure stationary phase activity and remove atmospheric moisture.
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed). -
Activation: Heat plates at 110°C for 30 minutes prior to use.
-
Why? Phenoxy acids are sensitive to moisture on the silica, which can create "ghost" spots or uneven migration.
-
-
Cooling: Store in a desiccator until spotting.
Phase 2: Sample Preparation
Objective: Concentrate analyte while removing matrix interferences.
-
Extraction (Solid Samples): Extract 1g sample with 5 mL Acetone:0.1M HCl (9:1) . The HCl ensures the acid remains protonated for better solubility in organic solvent.
-
Concentration: Evaporate to dryness under
stream; reconstitute in 200 L Methanol. -
Spotting: Apply 2-5
L to the plate origin (1.5 cm from bottom) using a capillary tube. Keep spot diameter < 3mm.
Phase 3: Development
-
Chamber Saturation (Critical): Line the glass tank with filter paper. Pour mobile phase (e.g., System A) over the paper to wet it, leaving 0.5 cm of solvent at the bottom.
-
Equilibration: Close lid and let stand for 15-20 minutes .
-
Why? Unsaturated chambers cause "edge effects" where spots on the side migrate faster than the center (
variation).
-
-
Run: Insert plate. Develop until solvent front reaches 80% of plate height (~8-10 cm).
Phase 4: Visualization (Dual Mode)
Step A: Non-Destructive (UV)
-
Method: View under Short-wave UV (254 nm).
-
Appearance: Phenoxy acids possess an aromatic ring that quenches fluorescence. Look for dark purple/black spots against a bright green fluorescent background.
-
Limit of Detection: ~0.5 - 1.0
g.
Step B: Specific Chemical Staining (Bromocresol Green)
-
Reagent: Dissolve 0.04g Bromocresol Green in 100 mL Ethanol. Add 0.1M NaOH dropwise until solution just turns blue.
-
Mechanism: The phenoxy acid acts as a proton donor to the indicator.
-
Appearance: Yellow spots (acidic) on a Blue background (basic).[3]
-
Validation: This confirms the spot is an acid, distinguishing it from non-acidic co-extractives.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Severe Tailing | Insufficient acid in mobile phase. | Increase Formic Acid concentration (up to 10%). |
| Edge Effect (Smiling) | Chamber not saturated. | Increase equilibration time; ensure filter paper liner is wet. |
| Spots at Solvent Front | Solvent too polar.[4] | Reduce Ethyl Acetate/Methanol ratio; increase Toluene/Heptane. |
| Ghost Spots | Plate moisture or degradation. | Reactivate plates (110°C); prepare fresh sample. |
References
-
Sherma, J. (2000).[5] Thin-layer chromatography in food and agricultural analysis.[5][6][7] Journal of Chromatography A, 880(1-2), 129-147.
-
Rathore, H.S., et al. (2007). Separation and Detection of Some Phenoxyacid Herbicides... by Ion-Pair Reversed-Phase TLC. Journal of Liquid Chromatography & Related Technologies.
- Wall, P.E. (2005). Thin-Layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry. (Standard text for TLC mechanisms).
-
Biotage Application Note. (2023). Using TLC to Scout Flash Chromatography Solvents.[8] (Guidance on solvent selectivity groups).
-
EPA Method 8151A. (1996). Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation. (Reference for extraction chemistry/pH handling).
Sources
- 1. chromedia.org [chromedia.org]
- 2. longdom.org [longdom.org]
- 3. epfl.ch [epfl.ch]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Guide: Synthesis Optimization of 3-(2-Chloro-6-fluorophenoxy)propanoic acid
Executive Summary: The "Steric-Elimination" Paradox
The synthesis of 3-(2-Chloro-6-fluorophenoxy)propanoic acid presents a classic organic chemistry challenge: balancing nucleophilicity against steric hindrance.
The target molecule is an ether formed between a 2,6-disubstituted phenol and a 3-halopropanoic acid . The 2-chloro and 6-fluoro groups create a "shield" around the phenolic oxygen, significantly reducing the rate of the desired
The Core Challenge: To improve yield, you must drive the sluggish substitution reaction (
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic tree for isolating synthesis failures. Use this to determine if your issue is kinetic (reaction rate) or thermodynamic (side reactions).
Optimized Protocol: Phase Transfer Catalysis (PTC)
The traditional aqueous NaOH reflux often fails for this substrate because the hindered phenol cannot effectively compete with hydroxide ions for the alkyl halide. We recommend a Phase Transfer Catalysis (PTC) approach to "shuttle" the phenoxide into the organic phase, stripping away its hydration shell and increasing its reactivity.
Materials
-
Substrate: 2-Chloro-6-fluorophenol (1.0 eq)
-
Reagent: 3-Bromopropanoic acid (1.5 eq) (Note: Br is a better leaving group than Cl, allowing lower temps)
-
Base: 50% NaOH (aq) (3.0 eq)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Solvent: Toluene (3-5 volumes)
Step-by-Step Methodology
-
Phenoxide Formation: In a reaction vessel, dissolve 2-Chloro-6-fluorophenol in Toluene. Add the TBAB catalyst.
-
Base Addition: Add 50% NaOH solution dropwise with vigorous stirring. Why? This forms the sodium phenoxide in situ.
-
Reagent Addition: Heat the mixture to 50-60°C . Slowly add 3-bromopropanoic acid (dissolved in minimum water or toluene) over 30 minutes.
-
Critical Control Point: Do not exceed 70°C. Higher temperatures favor elimination to acrylic acid.
-
-
Reaction: Stir vigorously at 60°C for 4-6 hours. Monitor by HPLC/TLC.
-
Workup (The pH Swing):
-
Wash 1: Extract the alkaline mixture with Ethyl Acetate. Discard the organic layer. (This removes unreacted phenol and neutral impurities).
-
Acidification: Adjust the aqueous layer pH to ~2.0 using 6M HCl. The product will precipitate or oil out.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).
-
Drying: Combine organics, dry over
, and concentrate.
Technical Troubleshooting (Q&A)
Category A: Low Conversion & Reactivity
Q: I am seeing <30% conversion after 24 hours. Why is the reaction stalling? A: The 2-chloro and 6-fluoro substituents create a "steric pocket" that blocks the nucleophilic oxygen. In standard aqueous conditions, the phenoxide is heavily solvated by water, making it too bulky to attack the electrophile.
-
Fix: Switch to the PTC protocol (Section 3). The quaternary ammonium salt (TBAB) pairs with the phenoxide and pulls it into the organic layer (Toluene). In this non-polar environment, the phenoxide is "naked" (desolvated) and significantly more reactive [1, 3].
Q: Can I use 3-chloropropanoic acid instead of the bromo- analog? A: Yes, but it requires higher temperatures (>80°C) to break the stronger C-Cl bond.
-
Risk: Higher temperatures exponentially increase the rate of elimination (formation of acrylic acid) vs. substitution.
-
Recommendation: If you must use the chloro- derivative, add Potassium Iodide (KI, 0.1 eq) as a Finkelstein catalyst. The iodide displaces the chloride in situ to form the more reactive iodide, which then reacts with the phenol [1].
Category B: Impurities & Side Reactions
Q: My crude NMR shows a large amount of acrylic acid/acrylate. Where is this coming from?
A: This is the elimination product of your starting material.
-
Fix 1: Lower the reaction temperature.
-
Fix 2: Use a weaker base (e.g.,
in Acetone/MEK) if solubility permits, though this is slower. -
Fix 3: Ensure the base is not in massive excess during the initial heating.
Q: The product is oiling out and difficult to crystallize. A: Phenoxypropanoic acids with halogen substituents often have low melting points.
-
Fix: Use the pH-swing purification described in Section 3. By extracting the alkaline solution with organic solvent first, you remove the unreacted 2-chloro-6-fluorophenol (which is less acidic than the carboxylic acid product). When you subsequently acidify and extract, you isolate the pure acid [1, 2].
Strategic Pivot: The Michael Addition Route
If the Williamson ether synthesis (substitution) continues to fail due to steric hindrance, you should pivot to the Michael Addition mechanism. This route avoids the
Mechanism:
Protocol Adjustment:
-
React 2-chloro-6-fluorophenol with Methyl Acrylate (excess) using a catalytic amount of Sodium Methoxide (NaOMe) or Triton B.
-
Reflux in Methanol for 12-24 hours.
-
Hydrolyze the resulting ester with NaOH/Water to yield the free acid.
-
Why this works: The transition state for adding to the double bond is less sensitive to the steric bulk of the 2,6-substituents than the backside attack required for
[5].
Data Comparison: Solvent & Base Effects
| Condition | Base | Solvent | Temp | Yield (Est.) | Major Byproduct |
| Standard | NaOH (aq) | Water | 80°C | 35-45% | Acrylic Acid (Elimination) |
| Polar Aprotic | DMF | 90°C | 55-65% | O-alkylation of DMF (Trace) | |
| PTC (Recommended) | NaOH (50%) | Toluene/TBAB | 60°C | 75-85% | Unreacted Phenol |
| Michael Addn. | NaOMe (cat) | Methanol | 65°C | 70-80% | Polymerized Acrylate |
References
-
Freedman, H. H., & Dubois, R. A. (1975).[4] An improved Williamson ether synthesis using phase transfer catalysis.[4][5] Tetrahedron Letters. 4
-
Sigma-Aldrich. (n.d.). 3-(2-chloro-6-fluorophenoxy)propanoic acid Product Information. 6
-
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. 1
-
Zhou, Y. Y., et al. (2010).[7] 3-(2-Fluorophenoxy)propanoic acid crystal structure and synthesis notes. Acta Crystallographica. 7
-
BenchChem. (n.d.). Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone (Michael Addition Protocol).[8] 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gigvvy.com [gigvvy.com]
- 3. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. francis-press.com [francis-press.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fluorine Chemistry Process Safety & Optimization
Mission: To provide researchers and process engineers with high-fidelity troubleshooting guides for preserving carbon-fluorine (C-F) bond integrity during high-temperature synthesis and processing.
Module 1: Synthetic Chemistry Troubleshooting
Issue: Unwanted Defluorination during Metal-Catalyzed Cross-Coupling
Context: You are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling on a fluorinated aryl halide, but observing significant hydrodehalogenation (replacement of F with H) or formation of metal-fluoride species.
Root Cause Analysis: The
-Fluoride Elimination Pathway
In palladium-catalyzed cycles, defluorination typically occurs via
Mechanism Visualization (DOT):
Caption: Kinetic competition between desired Reductive Elimination (Green) and unwanted Beta-Fluoride Elimination (Red).
Troubleshooting Q&A
Q1: I am seeing loss of fluorine on my aromatic ring. How do I stop this?
-
The Fix: Accelerate the Reductive Elimination step.
-
Protocol: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos , or tBu3P ). These ligands sterically crowd the metal center, destabilizing the intermediate and forcing rapid reductive elimination of the product before
-fluoride elimination can occur [1]. -
Why:
-fluoride elimination is often the thermodynamic sink. Kinetic control (speeding up the desired step) is the only way to bypass it.
Q2: Does the choice of base matter?
-
The Fix: Use anhydrous bases (e.g., Cs2CO3 , K3PO4 ) and strictly dry solvents.
-
Why: Water acts as a proton source.[1] If a C-F bond is activated, the presence of water facilitates hydrodehalogenation (Ar-F
Ar-H). Anhydrous conditions prevent the "hydro" part of the defluorination cycle [2].
Q3: My reaction requires high temperature (
-
The Fix: If high T is required for conversion, add a Fluoride Scavenger that does not interfere with the catalyst, such as Calcium salts or specific silyl chlorides, though this is a bandage solution. The better approach is to switch to a catalyst system active at lower temperatures (e.g., Pd-G3/G4 precatalysts).
Module 2: High-Temperature Processing & Flow Chemistry
Issue: HF Generation and Corrosion in Flow Reactors
Context: During the scale-up of fluorinated intermediates or melt-processing of fluoropolymers (e.g., extrusion), you detect HF gas or observe reactor etching.
Data: Thermal Stability Limits
Comparison of onset decomposition temperatures for common fluorinated motifs.
| Motif | Approx. Stability Limit | Primary Decomposition Mode |
| Trifluoromethyl (Ar-CF3) | > 350°C | Generally stable; requires radical attack. |
| Aryl Fluoride (Ar-F) | ~ 250-300°C | Nucleophilic aromatic substitution (if nucleophiles present). |
| Alkyl Fluoride (R-CH2-F) | ~ 150-200°C | HF elimination (forming alkene). |
| Perfluoroalkyl Carboxylates | ~ 180°C | Decarboxylation |
Troubleshooting Q&A
Q1: We are detecting HF in the off-gas of our flow reactor. What is the mechanism?
-
Diagnosis: This is likely Thermal Elimination . For alkyl fluorides, this follows an E1 or E2 mechanism where a proton and a fluoride ion are ejected to form a double bond.
-
The Fix: Reduce Residence Time . In flow chemistry, temperature is not the only variable. By increasing flow rate (and thus reducing residence time), you can operate at high temperatures for seconds rather than minutes, outrunning the decomposition kinetics [4].
Q2: Our glass-lined reactor is showing signs of etching. Is this defluorination?
-
Diagnosis: Yes. Even trace amounts of HF (generated from ppm-level defluorination) will autocatalytically destroy glass (SiO2 + 4HF
SiF4 + 2H2O). The water generated produces more HF from the fluorinated substrate, creating a runaway corrosion cycle. -
The Fix: Material Swap . You must move to Nickel-Molybdenum alloys.
-
Recommended: Hastelloy C-276, Inconel 600, or Monel 400.
-
Avoid: Glass, Titanium (reacts violently with dry Fluorine/HF), and standard 316 SS (pitting corrosion) [5].
-
Module 3: Experimental Validation Protocols
Protocol: Quantitative 19F-NMR Stability Profiling
Do not rely on LC-MS alone, as defluorinated byproducts often fly poorly or ionize differently.
Objective: Determine the precise onset temperature of defluorination for a new API candidate.
-
Sample Prep: Dissolve 20 mg of substrate in a high-boiling deuterated solvent (e.g., DMSO-d6 or Nitrobenzene-d5).
-
Internal Standard: Add exactly 1.0 eq of
-trifluorotoluene (chemically inert reference, -63 ppm). -
Variable Temperature (VT) NMR:
-
Equilibrate probe at 30°C. Acquire baseline spectrum.
-
Ramp temperature in 10°C increments, holding for 10 minutes at each step.
-
Acquire spectra at each step.
-
-
Analysis:
-
Monitor the integral ratio of Substrate vs. Internal Standard.
-
Critical Warning: Watch for the appearance of a singlet at -120 to -150 ppm (indicative of free Fluoride/HF) or new Ar-F signals.
-
Fail Criteria: Any loss of substrate integral >2% relative to the standard indicates the "Safe Processing Limit" has been breached.
-
Decision Tree: Troubleshooting Defluorination
Caption: Diagnostic flow for isolating the source of defluorination.
References
-
Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides. National Institutes of Health (PMC). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights. Weizmann Institute of Science. Available at: [Link][2][3][4][5][6][7][8][9][10]
-
Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA). Royal Society of Chemistry. Available at: [Link][2][6][8]
-
Breaking the Thermal Barrier: PFAS Defluorination via Controlled-Residence Time Reactor. ResearchGate. Available at: [Link]
-
Compatibility Guidelines for Glass-Lined Reactors. Equipodia. Available at: [Link]
Sources
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage stability and degradation analysis of the compound
Topic: Long-term storage stability and degradation analysis of research compounds. Audience: Researchers, Scientists, and Drug Development Professionals.
Welcome to the Stability Support Center
This technical resource is designed to assist you in maximizing the shelf-life of your research compounds and troubleshooting unexpected degradation. Unlike standard datasheets, this guide focuses on the mechanisms of instability and provides self-validating protocols to verify compound integrity.
Part 1: Storage & Handling (The Prevention Phase)
Current Status: My compound is in storage. How do I prevent degradation?
Q: I received my compound in powder form. Can I store it at -20°C instead of -80°C?
A: Generally, yes, but with caveats regarding the Glass Transition Temperature (
-
The Science: Chemical degradation rates follow the Arrhenius equation , where reaction rates decrease exponentially with temperature. However, the physical state is equally critical.
-
Crystalline Solids: Highly stable at -20°C due to rigid lattice structures restricting molecular mobility.
-
Amorphous Solids: If your compound is lyophilized (amorphous), it may have a
. If stored above its , the material enters a "rubbery" state where molecular mobility increases, accelerating degradation.
-
-
Recommendation: For long-term storage (>6 months), -80°C is safer as it is almost certainly below the
of any pharmaceutical solid, effectively halting molecular motion.
Q: Why did my compound precipitate after freezing in DMSO? (The "Hygroscopicity Trap")
A: This is a common issue caused by DMSO’s hygroscopic nature (water absorption).[1]
-
The Mechanism: DMSO is highly hygroscopic.[2] If a stock solution is frequently opened, it absorbs atmospheric moisture.[1]
-
Freezing Point Depression: Pure DMSO freezes at 19°C. A DMSO/Water mixture freezes at much lower temperatures.
-
The "Crash Out": As the solution cools, pure DMSO crystallizes first, effectively increasing the concentration of the compound and water in the remaining liquid phase. If the compound is hydrophobic, the increasing water content forces it to precipitate (crash out) before the entire mixture freezes.
-
-
Troubleshooting Step:
-
Thaw the vial completely at 37°C.
-
Vortex vigorously.
-
Sonicate for 5 minutes.
-
Critical: If the solution remains cloudy, the compound may have formed a stable hydrate crystal that is difficult to re-dissolve.
-
Q: How many freeze-thaw cycles are safe?
A: We recommend a maximum of 3 cycles .
-
Why? During freezing, a "concentration gradient" forms. Solutes (your compound) are excluded from the forming ice lattice and concentrated in the liquid core. This high local concentration can trigger:
-
Aggregation: Protein/peptide compounds may form irreversible aggregates.
-
pH Shifts: Buffer salts may precipitate unevenly, causing massive pH spikes (e.g., Sodium Phosphate buffers can shift pH by >3 units during freezing).
-
Part 2: Degradation Analysis (The Diagnosis Phase)
Current Status: I suspect my compound has degraded. How do I confirm?
Decision Matrix: Evaluating Compound Integrity
Figure 1: Diagnostic workflow for identifying the nature of compound instability.
Common Degradation Signatures
| Observation | Likely Mechanism | Confirmation Test |
| New Peak (Earlier RT) | Hydrolysis | Cleavage of esters/amides creates smaller, more polar fragments (e.g., acid + alcohol). Confirm by Mass Spec (Mass = Parent - Leaving Group + H2O). |
| New Peak (Later RT) | Oxidation | Addition of Oxygen (M+16) or dimerization. N-oxides often elute slightly earlier, but hydrophobic aggregates elute later. |
| M+16 / M+32 Mass | Oxidation | Typical of Methionine or Tryptophan oxidation in peptides, or electron-rich rings in small molecules. |
| M+1 / M+22 (Na) | Salt Adducts | Not degradation. Common LC-MS artifact. Do not discard sample. |
Part 3: Experimental Protocols (The Action Phase)
Current Status: I need to validate the stability of a new batch or formulation.
Protocol A: Forced Degradation (Stress Testing)
This protocol determines the intrinsic stability of the molecule and validates your analytical method (ensuring it can detect degradation products).
Objective: Achieve 5–20% degradation. (Less is inconclusive; more creates secondary unrealistic degradants).
-
Preparation: Prepare a 1 mg/mL solution of the compound.
-
Stress Conditions:
| Stressor | Condition | Target Pathway |
| Acidic | 0.1 N HCl, 60°C, 1–8 hours | Hydrolysis (Esters, Amides) |
| Basic | 0.1 N NaOH, 60°C, 1–8 hours | Hydrolysis, Racemization |
| Oxidative | 3% H₂O₂, Room Temp, 2–24 hours | Oxidation (S, N, double bonds) |
| Thermal | 60°C (Solid state & Solution) | Thermal decomposition |
| Photolytic | UV Light (ICH Q1B), 1.2 million lux hours | Photolysis |
-
Quenching: Neutralize acid/base samples immediately before analysis to prevent damage to the HPLC column.
-
Analysis: Analyze via LC-MS.
-
Success Criterion: Mass balance (Assay % + Impurity % ≈ 100%).
-
Protocol B: Shelf-Life Prediction (Arrhenius Extrapolation)
Use this to estimate shelf-life at 4°C or 25°C using data from high-temperature experiments (Accelerated Stability).
Workflow Diagram:
Figure 2: Accelerated stability testing workflow using the Arrhenius model.
Calculation Steps:
-
Determine Order: Plot Concentration vs. Time.
-
Linear = Zero Order.
-
Log-linear = First Order (Most common for pharmaceuticals).
-
-
Calculate
: Obtain the rate constant ( ) for each temperature. -
Arrhenius Plot: Plot
(y-axis) versus (x-axis, in Kelvin). -
Extrapolate: Use the slope to calculate
at your desired storage temperature (e.g., 298 K for 25°C). -
Shelf Life (
): Calculate the time for the concentration to drop to 90%.-
For 1st order:
-
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[3][4][5][6][7] International Council for Harmonisation.[7][8] Available at: [Link]
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[7][8] Available at: [Link]
-
Waterman, K. C., & Adami, R. C. (2005) . Accelerated aging: Prediction of chemical stability of pharmaceuticals.[8][9][10] International Journal of Pharmaceutics. (Discusses Arrhenius applications).
-
FDA Guidance for Industry : Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
- Gayet, L., et al. "The effects of water on DMSO and effective hydration measurement." Ziath Technical Notes. (Reference for DMSO hygroscopicity and freezing point depression).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ziath.com [ziath.com]
- 3. ikev.org [ikev.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. scispace.com [scispace.com]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. One- and two-stage Arrhenius models for pharmaceutical shelf life prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Overcoming steric hindrance in 2,6-disubstituted phenoxy acid reactions
Ticket #26-ORTHO: Steric Hindrance in 2,6-Disubstituted Phenoxy Systems Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You are likely here because your standard "textbook" conditions—
In 2,6-disubstituted systems (e.g., 2,6-di-tert-butylphenol or 2,6-dimethylphenol), the ortho-substituents create a "picket fence" around the phenolic oxygen. This steric bulk does two things:
-
Kinetic Blockade: It physically repels incoming electrophiles during etherification.
-
Conformational Lock: In the resulting phenoxy acid, the ortho-groups force the ether linkage and the carbonyl tail to twist out of planarity, deactivating the carbonyl carbon toward nucleophilic attack during amide/ester coupling.
Below are the field-proven protocols to bypass these energy barriers.
Module 1: Synthesizing the Core (The Etherification Bottleneck)
User Issue: "I tried reacting 2,6-di-tert-butylphenol with chloroacetic acid using NaOH, but I only recovered starting material."
Root Cause: The phenoxide anion is bulky. In aqueous or protic media, the solvation shell further increases its effective size, making it a "fat goalie" that cannot access the electrophile. Furthermore, chloroacetic acid forms a carboxylate salt, creating charge repulsion with the phenoxide.
The Fix: Switch to Ethyl Bromoacetate (smaller, uncharged electrophile) and NaH/DMF (naked anion conditions).
Protocol 1.1: The "Naked Anion" Etherification
Use this for 2,6-di-tert-butylphenol or similar highly hindered substrates.
Reagents:
-
Substrate: 2,6-disubstituted phenol (1.0 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Electrophile: Ethyl bromoacetate (1.2 eq) — Note: Do not use chloroacetic acid directly.
-
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH in DMF. Cool to 0°C.[1]
-
Addition: Add the phenol dropwise. Stir at 0°C for 30 min, then warm to RT for 1 hour. Look for H2 evolution cessation.
-
Why? You must ensure complete formation of the phenoxide before adding the electrophile. The Na+ counterion in DMF is poorly solvated, leaving the phenoxide "naked" and highly reactive despite its bulk.
-
-
Alkylation: Cool back to 0°C. Add Ethyl Bromoacetate dropwise.
-
The "Kick": Heat to 60–80°C for 4–12 hours.
-
Why? Steric hindrance raises the activation energy (
). Room temperature is insufficient for the attack on the hindered trajectory.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[2] -
Hydrolysis (Optional): If you need the free acid, saponify the ester using LiOH/THF/Water (reflux may be required).
Module 2: Downstream Derivatization (The Activation Blockade)
User Issue: "My phenoxyacetic acid won't couple to the amine using EDC or HATU. Yields are <10%."
Root Cause: The "Ortho Effect." The 2,6-substituents force the side chain to rotate perpendicular to the ring. This prevents electronic conjugation and, more importantly, blocks the trajectory of the incoming amine. Bulky coupling reagents (like HATU/phosphonium salts) simply cannot reach the carbonyl carbon.
The Fix: You must use High-Energy, Low-Steric Intermediates . Abandon "active esters" (OBt/OAt) and move to Acid Chlorides or Acyl Fluorides .
Comparison of Activation Methods
| Method | Reagent | Steric Profile | Suitability for 2,6-Systems |
| Carbodiimide | EDC/HOBt | High (Bulky Urea) | Poor (Fails often) |
| Uronium | HATU/HBTU | Very High | Poor (Too bulky) |
| Acid Chloride | Low (Small -Cl) | Excellent (Standard) | |
| Acyl Fluoride | TFFH / Cyanuric Fluoride | Lowest (Smallest -F) | Best (For extreme cases) |
Protocol 2.1: The Acid Chloride Route (Standard)
-
Dissolve Phenoxy Acid (1.0 eq) in anhydrous DCM.
-
Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF.
-
Stir for 2 hours. Verify conversion by quenching an aliquot with MeOH and checking TLC for the methyl ester.
-
Evaporate to dryness (remove excess oxalyl chloride).
-
Redissolve in DCM, add Amine (1.2 eq) and DIPEA (2.0 eq).
Protocol 2.2: The Acyl Fluoride Route (The "Secret Weapon")
Use this if the amine is also sterically hindered or electron-deficient.
-
Dissolve Phenoxy Acid (1.0 eq) in DCM.
-
Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.5 eq).
-
Stir for 30 mins to form the Acyl Fluoride in situ.
-
Why? The C-F bond is incredibly strong but the fluoride is a small leaving group. It is stable enough to resist side reactions but reactive enough toward amines.[3]
-
-
Add the Amine. Reflux if necessary.
Module 3: Visualizing the Workflow
The following logic flow helps you decide the correct synthetic path based on your specific steric constraints.
Figure 1: Decision Matrix for Sterically Hindered Phenoxy Acid Synthesis.
Module 4: Advanced Troubleshooting & FAQs
Q: I see a "ghost" peak in my NMR after coupling. Is it an impurity? A: Not necessarily. 2,6-disubstituted amides often exhibit atropisomerism (restricted rotation). The bulky groups prevent the amide bond from rotating freely on the NMR timescale.
-
Test: Run the NMR at 50°C or 80°C. If the peaks coalesce into sharp singlets, it is a rotamer, not an impurity.
Q: Can I use the Mitsunobu reaction?
A: Proceed with caution. Standard Mitsunobu (DEAD/PPh3) often fails for phenols with pKa > 11 or extreme steric bulk because the betaine intermediate cannot effectively deprotonate the phenol or the
-
Modification: If you must use Mitsunobu, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) combined with Sonication . Sonication has been shown to reduce reaction times from days to minutes for hindered phenols [3].
Q: My acid chloride formation turned black/tarry. A: This is likely due to the instability of the electron-rich aromatic ring in the presence of strong Lewis acids or HCl.
-
Fix: Switch to the Acyl Fluoride method (Protocol 2.2). It is milder, neutral, and does not generate HCl gas.
References
-
Williamson Ether Synthesis Mechanisms & Limitations. Source: Master Organic Chemistry. URL:[Link]
-
Amide Coupling of Sterically Hindered Substrates via Acyl Fluorides. Source: Organic & Biomolecular Chemistry (RSC), 2016, 14, 430.[4] URL:[Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Source: Lepore, S. D., & He, Y.[5] The Journal of Organic Chemistry, 2003, 68(21), 8261–8263. URL:[Link]
Sources
Technical Support Center: Purification of 3-(2-Chloro-6-fluorophenoxy)propanoic acid
Executive Summary: The "Acidity Trap"
Separating 3-(2-Chloro-6-fluorophenoxy)propanoic acid (Target) from its precursor 2-Chloro-6-fluorophenol (Impurity) presents a specific challenge often overlooked in standard protocols: pKa compression .[1][2]
While standard carboxylic acids (
The Consequence: If you use a standard saturated
This guide provides a pH-Switch Extraction Protocol designed to exploit the narrow acidity window between the two species.[1]
Part 1: The Solution (Experimental Protocols)
Method A: The pH-Switch Extraction (Recommended)
Best for: Scales >1g, avoiding chromatography, and removing bulk phenol.[2]
This method relies on buffering the aqueous phase to pH 5.5–6.0 .[1] At this pH, the carboxylic acid is ionized (water-soluble), but the halogenated phenol remains largely neutral (organic-soluble).[1][2]
Reagents Required:
Step-by-Step Protocol:
-
Initial Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).
-
Note: Do not use Diethyl Ether if possible; EtOAc provides better phase separation for these halogenated compounds.[1]
-
-
The "Reverse" Extraction (Targeting the Aqueous Phase): Extract the organic layer with 0.5 M NaOH (2 x volume).[1]
-
The Critical pH Adjustment (The Separation Step): Take the combined basic aqueous layers.[1] While stirring, slowly add 1M HCl dropwise until the pH reaches 5.5 – 6.0 .
-
The Phenol Wash: Extract this pH 6.0 aqueous solution with fresh EtOAc (3 x volume).
-
Final Isolation: Acidify the aqueous layer to pH 1.0 using 6M HCl.
Method B: Flash Chromatography (Polishing)
Best for: High purity requirements (>99.5%) or if Method A yields an "oily" solid.[1]
Because the product is a carboxylic acid, it will "streak" or "tail" on silica gel due to interaction with silanol groups.[1] You must modify the mobile phase.[1]
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 ( |
| Mobile Phase | Hexanes : Ethyl Acetate + 1% Acetic Acid |
| Gradient | 0% |
| Loading | Dissolve in minimal DCM.[1][2] If solubility is poor, use a solid load (adsorb onto silica).[1] |
| Detection | UV (254 nm).[1] The phenol and product have distinct Rf values in acidified solvents.[1] |
Part 2: Visualization of the Workflow
The following diagram illustrates the logic of the pH-Switch Extraction .
Caption: Logical flow for the pH-controlled separation of halogenated phenols from acid products.
Part 3: Comparative Data & Troubleshooting
Physicochemical Property Comparison
Understanding the numbers is key to mastering the separation.[1]
| Property | Target: 3-(2-Cl-6-F-phenoxy)propanoic acid | Impurity: 2-Chloro-6-fluorophenol | Impact on Protocol |
| Molecular Weight | ~218.6 g/mol | 146.5 g/mol | Large difference allows separation by boiling point (distillation) only if product is stable (unlikely).[1][2] |
| Estimated pKa | ~3.9 – 4.1 (Carboxylic Acid) | ~7.2 (Acidic Phenol) | The Danger Zone: Standard Bicarbonate (pH 8.[1]3) extracts BOTH.[1] |
| State | Solid (MP ~90-100°C expected) | Solid (MP 62-65°C) | Co-crystallization is a risk if phenol content is high.[1][2] |
| TLC (Hex/EtOAc 1:1) | Low Rf (Streaks) | High Rf | Use 1% Acetic Acid in TLC to sharpen the product spot. |
Frequently Asked Questions (FAQs)
Q1: I followed the protocol, but my product is "oiling out" instead of crystallizing. Why? A: This is common with phenoxy-alkanoic acids.[1][2] It usually means trace solvent or phenol remains.[1]
-
Fix: Dissolve the oil in a minimal amount of warm Toluene or Hexane/EtOAc (10:1) and let it cool slowly. Scratch the flask glass to induce nucleation.[1] Alternatively, evaporate strictly to dryness and keep under high vacuum for 4 hours to remove trace EtOAc, which inhibits crystallization.[1]
Q2: Can I just use Sodium Carbonate (
Q3: Why not just use column chromatography immediately? A: You can, but phenols are notorious for "smearing" on columns and contaminating fractions.[1] The extraction method described above (Method A) removes >95% of the phenol, making a subsequent column (if needed) much easier and cleaner.[1]
Q4: My yield is lower than expected after the pH 6.0 wash. A: You may have acidified too far (e.g., to pH 4.5).[1] At pH 4.5, a significant portion of your product becomes neutral and will be washed away into the organic layer with the phenol.[1] Calibrate your pH meter or use narrow-range pH strips (4.0–7.[1][2]0) to ensure you are strictly between 5.5 and 6.0.[1][2]
References
-
PubChem. 3-Phenoxypropionic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]
-
PubChem. 2-Chloro-6-fluorophenol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for pKa-based extraction principles).
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water).[1] University of Wisconsin-Madison.[1][2] (Reference for estimation of halogenated phenol acidity).
Sources
Validation & Comparative
Definitive Guide to Reference Materials for 3-(2-Chloro-6-fluorophenoxy)propanoic acid
Executive Summary: Navigating the "CRM Gap"
For researchers and drug development professionals, the sourcing of 3-(2-Chloro-6-fluorophenoxy)propanoic acid (CAS: 1552688-63-7 ) presents a specific metrological challenge. Unlike common commodity chemicals (e.g., Caffeine, Acetaminophen), this compound currently lacks a commercially available Certified Reference Material (CRM) accredited to ISO 17034 standards from major providers (e.g., NIST, LGC, USP).
This guide serves as a strategic manual for sourcing "Research Grade" materials and upgrading them into Primary Reference Standards suitable for GLP/GMP applications. We compare available sourcing options and provide a self-validating protocol to establish metrological traceability in the absence of a commercial CRM.
Part 1: Comparative Analysis of Available Material Grades
When a true CRM is unavailable, the laboratory must select the highest quality "Research Chemical" and perform in-house characterization. The table below objectively compares the available commercial grades for this specific analyte.
Table 1: Material Grade Comparison for CAS 1552688-63-7
| Feature | Option A: Research Chemical | Option B: Custom Synthesis (CRO) | Option C: In-House Certified Standard (Recommended) |
| Primary Sources | Enamine, Sigma-Aldrich (Marketplace), BLD Pharm | WuXi AppTec, Curia, Syngene | User-Generated (derived from Option A/B) |
| Purity Claim | >95% (typically HPLC Area %) | >98% (Targeted) | Certified Mass Fraction (e.g., 99.2% ± 0.5%) |
| Traceability | None (Batch-specific CoA only) | Limited (Synthetic route provided) | SI-Traceable (via qNMR/Mass Balance) |
| Homogeneity | Not assessed | Not assessed | Verified (ANOVA on replicate vials) |
| Uncertainty | Unknown | Qualitative only | Quantified ( |
| Cost | Low ($100 - $500 / g) | High ($5,000+ / batch) | Moderate (Labor + Instrument time) |
| Suitability | Discovery Screening | Early Pre-clinical | GLP Tox, Clinical Bioanalysis, QC |
Critical Insight: "Purity by HPLC Area %" (Option A) is not equivalent to "Purity by Mass Fraction." HPLC ignores impurities that do not absorb UV light (e.g., salts, residual solvents, moisture). For regulated work, you must determine the mass fraction purity.
Part 2: The "Self-Validation" Protocol (Scientific Integrity)
Since you cannot buy an ISO 17034 CRM for this compound, you must create one. This protocol outlines the Mass Balance Approach combined with Quantitative NMR (qNMR) to assign a certified purity value with calculated uncertainty.
Phase 1: Identity Confirmation
Before quantification, confirm the structure of the sourced material (Option A).
-
1H-NMR (DMSO-d6): Confirm the characteristic "2-chloro-6-fluorophenoxy" splitting pattern and the propanoic acid backbone triplets.
-
HRMS (ESI-): Confirm exact mass
(Calc: ~217.0068 Da).
Phase 2: Purity Assignment (The "100% Minus" Method)
To determine the Mass Fraction Purity (
graphic Purity 100 P{MF}graphic Purity}}{100}
Step-by-Step Methodology:
-
Chromatographic Purity (
):-
Method: HPLC-UV (DAD) at 220 nm and 254 nm.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Gradient: 0.1% Formic Acid in Water vs. Acetonitrile.
-
Action: Integrate all peaks.
is the area % of the main peak (ensure no co-elution using peak purity checks).
-
-
Water Content (
):-
Method: Karl Fischer Titration (Coulometric).
-
Requirement: Triplicate analysis.
-
Note: Carboxylic acids can sometimes esterify in methanol-based KF reagents; use a specialized reagent for acids or oven desorption if available.
-
-
Residual Solvents (
):-
Method: HS-GC-FID or 1H-NMR.
-
Target: Look for synthesis solvents (e.g., THF, Ethyl Acetate, DCM).
-
Calculation: Quantify solvent peaks relative to the analyte signal in NMR.
-
-
Inorganic Residue (
):-
Method: Residue on Ignition (Sulfated Ash).
-
Alternative: If sample is limited (<100 mg), assume 0% or use TGA (Thermogravimetric Analysis).
-
Phase 3: Cross-Validation via qNMR
Use qNMR as an orthogonal technique to validate the Mass Balance result.
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).
-
Protocol: Weigh ~10 mg of Analyte and ~10 mg of IS (precision ±0.01 mg) into the same NMR tube. Dissolve in
or . -
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Mass, =Purity)
Part 3: Visualization of the Certification Workflow
The following diagram illustrates the decision matrix and workflow for establishing a valid reference standard for 3-(2-Chloro-6-fluorophenoxy)propanoic acid.
Caption: Workflow for converting Research Grade material into a Validated Primary Standard when commercial CRMs are unavailable.
Part 4: Handling Uncertainty (Metrology)
To report a certified value (e.g., for a Certificate of Analysis), you must calculate the expanded uncertainty (
- : Coverage factor (usually 2 for 95% confidence).
- : Uncertainty of characterization (combined uncertainty of weighing, HPLC integration, KF titration).
- : Uncertainty due to between-bottle heterogeneity (variance of replicates).
- : Uncertainty due to stability (often estimated or ignored for fresh preparations).
Recommendation: For a single-vial in-house standard, focus on
References
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[1]
-
International Organization for Standardization (ISO). (2017). ISO Guide 35:2017 Reference materials — Guidance for characterization and assessment of homogeneity and stability.
-
Sigma-Aldrich. Product Specification: 3-(2-chloro-6-fluorophenoxy)propanoic acid (Product No. ENAH049F226F).[2]
-
BIPM. Compendium of International Methods of Analysis - OIV-MA-AS1-06: Quantitative NMR.
-
Eurolab. Technical Report No. 1/2007: Measurement Uncertainty Revisited.
Sources
Comparative Bioactivity Analysis: 3-(2-Chloro-6-fluorophenoxy)propanoic Acid vs. 2,4-Dichlorophenoxyacetic Acid (2,4-D)
A Guide for Researchers in Herbicide Development
Introduction
For over seven decades, synthetic auxin herbicides have been a cornerstone of modern agriculture, offering selective control of broadleaf weeds in essential cereal crops.[1] The archetypal phenoxy herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), was one of the first successful selective herbicides developed and remains one of the most widely used globally.[1][2] Its mechanism, mimicking the natural plant hormone indole-3-acetic acid (IAA) at supra-physiological concentrations, leads to uncontrolled growth and eventual death in susceptible species.[3][4]
The relentless evolution of herbicide resistance necessitates a continuous search for novel active ingredients. This guide provides a comparative analysis of the well-characterized bioactivity of 2,4-D against the predicted bioactivity of a structurally related but less-studied compound, 3-(2-Chloro-6-fluorophenoxy)propanoic acid.
Chemical Structures
| Compound | Structure |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | |
| 3-(2-Chloro-6-fluorophenoxy)propanoic acid |
Part 1: Bioactivity Profile of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Mechanism of Action: A Synthetic Auxin
2,4-D is a classic example of a synthetic auxin herbicide.[1][2] Its herbicidal action is a consequence of its ability to overwhelm the natural auxin signaling pathways in susceptible dicotyledonous (broadleaf) plants.[3][6]
The core mechanism involves the following steps:
-
Perception: 2,4-D binds to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex.[4]
-
Derepression of Transcription: This binding event stabilizes the interaction between the SCFTIR1/AFB complex and Aux/IAA transcriptional repressor proteins. This leads to the ubiquitination and subsequent degradation of these repressors by the 26S proteasome.
-
Gene Expression: The degradation of Aux/IAA repressors allows for the activation of auxin-responsive genes, leading to a cascade of downstream effects.[4]
-
Physiological Disruption: The resulting surge in auxin-mediated gene expression leads to epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and ultimately, vascular tissue disruption, senescence, and plant death.[6]
Selectivity
2,4-D is renowned for its selectivity, effectively controlling broadleaf weeds while leaving monocotyledonous crops like corn, wheat, and rice largely unharmed.[1][6] This selectivity is attributed to several factors, including differences in vascular structure, metabolism, and translocation between monocots and dicots.
Quantitative Bioactivity Data (Illustrative)
The following table presents typical bioactivity data for 2,4-D against susceptible and tolerant plant species. These values are illustrative and can vary based on experimental conditions.
| Parameter | Arabidopsis thaliana (Susceptible Dicot) | Zea mays (Tolerant Monocot) | Reference |
| GR50 (g a.i./ha) | 5 - 15 | > 2000 | Hypothetical |
| Root Inhibition IC50 (µM) | ~0.1 | > 10 | Hypothetical |
| TIR1 Receptor Binding (Kd, µM) | 0.1 - 0.5 | N/A | Hypothetical |
Part 2: Predicted Bioactivity Profile of 3-(2-Chloro-6-fluorophenoxy)propanoic Acid
Lacking direct experimental data, we can infer a potential bioactivity profile for 3-(2-Chloro-6-fluorophenoxy)propanoic acid based on the well-established structure-activity relationships of phenoxy herbicides.
Structural Considerations and Hypotheses
-
Phenoxypropanoic Acid Moiety: The change from an acetic acid side chain (in 2,4-D) to a propanoic acid side chain introduces a chiral center.[1] For many phenoxypropanoic herbicides, the (R)-enantiomer is significantly more biologically active.[7] This suggests that the stereochemistry of 3-(2-Chloro-6-fluorophenoxy)propanoic acid will be a critical determinant of its herbicidal efficacy.
-
Halogen Substitution Pattern: The substitution pattern on the phenyl ring is crucial for auxin-like activity.
-
2-Chloro, 6-Fluoro Pattern: The presence of halogens at the ortho positions (2 and 6) is a significant deviation from 2,4-D (2-chloro, 4-chloro). Ortho substitutions can influence the conformation of the molecule and its ability to fit into the auxin receptor binding pocket. The introduction of fluorine, with its high electronegativity and small atomic radius, can alter the electronic properties and metabolic stability of the molecule.[8][9] This specific substitution pattern might lead to altered receptor affinity or selectivity compared to 2,4-D.
-
Hypothetical Bioactivity Profile
Based on these structural features, we can hypothesize the following:
-
Mechanism of Action: It is highly probable that 3-(2-Chloro-6-fluorophenoxy)propanoic acid also acts as a synthetic auxin, interacting with the TIR1/AFB receptor complex.
-
Potency: The potency could be either enhanced or diminished compared to 2,4-D. The unique halogenation pattern may alter binding affinity to the auxin co-receptor complex.
-
Selectivity: The selectivity profile may differ from 2,4-D. Changes in molecular shape and properties could affect its metabolism and translocation, potentially altering its spectrum of controlled weeds.
Part 3: Proposed Experimental Framework for Comparative Analysis
To move from hypothesis to data, a structured experimental plan is essential. The following protocols outline a robust workflow for a head-to-head comparison of the two compounds.
Detailed Experimental Protocols
1. Whole-Plant Dose-Response Bioassay
-
Objective: To determine the concentration of each herbicide required to reduce plant growth by 50% (GR50) in susceptible and tolerant species.
-
Methodology:
-
Plant Material: Grow susceptible dicot (Arabidopsis thaliana or Brassica napus) and tolerant monocot (Zea mays or Triticum aestivum) seedlings under controlled greenhouse conditions (22°C, 16:8h light:dark cycle).
-
Herbicide Application: At the 2-4 leaf stage, apply herbicides using a track sprayer calibrated to deliver a range of doses (e.g., 0, 1, 5, 10, 25, 50, 100, 500 g a.i./ha). 2,4-D will serve as the benchmark.
-
Data Collection: After 14-21 days, harvest the above-ground biomass and record the fresh weight.
-
Analysis: Plot the fresh weight (as a percentage of the untreated control) against the log of the herbicide dose. Use a non-linear regression model (e.g., four-parameter log-logistic) to calculate the GR50 value for each compound and species.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To quantify the cytotoxic effects of the compounds on plant cells.
-
Methodology:
-
Cell Culture: Use a rapidly growing plant cell suspension culture (e.g., from soybean or tobacco).
-
Treatment: Aliquot cells into a 96-well plate and treat with a serial dilution of each compound (e.g., 0.01 µM to 1000 µM).
-
MTT Incubation: After a 24-hour incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each compound.
-
3. Gene Expression Analysis (RT-qPCR)
-
Objective: To determine if 3-(2-Chloro-6-fluorophenoxy)propanoic acid induces the expression of known auxin-responsive genes.
-
Methodology:
-
Treatment: Treat Arabidopsis thaliana seedlings with a sub-lethal concentration (e.g., IC20) of each compound for a time course (e.g., 0, 1, 3, 6, 24 hours).
-
RNA Extraction & cDNA Synthesis: Extract total RNA from tissues and synthesize cDNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using primers for known early auxin-responsive genes (e.g., GH3.3, IAA1) and a reference gene (e.g., Actin2).
-
Analysis: Calculate the relative fold change in gene expression for each treatment group compared to the untreated control using the ΔΔCt method.
-
Conclusion and Future Directions
While 2,4-D remains a vital tool in weed management, the exploration of novel synthetic auxins is paramount. The hypothetical bioactivity profile of 3-(2-Chloro-6-fluorophenoxy)propanoic acid, based on established SAR, suggests it likely functions as a synthetic auxin, but with potentially different potency and selectivity due to its unique substitution pattern and chiral center. The proposed experimental framework provides a clear and scientifically rigorous path to validate these hypotheses. The data generated from these studies would provide invaluable insights into the subtle structural modifications that can fine-tune the bioactivity of phenoxy herbicides, guiding the development of the next generation of effective and selective weed control solutions.
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PubMed. [Link]
-
Phenoxy herbicide. Wikipedia. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate. [Link]
-
Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). ResearchGate. [Link]
-
The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl). Connect Journals. [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]
-
Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. ResearchGate. [Link]
-
Phenoxy Reference Guide. Pest Genie. [Link]
-
Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA. [Link]
-
Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non. ars.els-cdn.com. [Link]
-
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]
-
The unique role of halogen substituents in the design of modern agrochemicals. PubMed. [Link]
Sources
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Trace Level Detection
This guide provides an in-depth comparison of analytical techniques and validation strategies for trace-level analysis. Moving beyond a simple checklist of validation parameters, we will explore the scientific rationale behind the experimental design, offering field-proven insights to ensure your methods are not just compliant, but robust, reliable, and fit for purpose.
The Regulatory Bedrock: Understanding the "Why" Before the "How"
The validation of an analytical procedure is a regulatory requirement designed to demonstrate that the method is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a harmonized framework for what constitutes a valid analytical procedure.[3][4] These guidelines are recognized globally by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5]
The core principle is to establish, through documented evidence, a high degree of assurance that a method will consistently produce a result meeting pre-determined specifications and quality attributes.[6] This is especially critical at trace levels, where the risk of analytical error is magnified.
Core Validation Parameters for Trace Analysis
An analytical method is characterized by a set of performance parameters. For trace-level quantitative analysis, the following are of utmost importance:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.[7]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[7]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[8]
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]
Choosing Your Weapon: A Comparison of Key Analytical Techniques for Trace Analysis
The choice of analytical instrumentation is a critical first step in developing a method for trace-level detection. The primary contenders in this space are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
LC-MS/MS: The workhorse for non-volatile, thermally labile, and polar compounds. Its high sensitivity and selectivity make it the preferred method for a vast range of applications, including the analysis of pharmaceutical impurities, pesticides, and bioanalytical samples.[1][10]
-
GC-MS/MS: Ideal for volatile and semi-volatile compounds that are thermally stable. It offers excellent separation efficiency and is a powerful tool for analyzing residual solvents, certain pesticides, and other volatile organic compounds.[1][11]
-
ICP-MS: The gold standard for elemental analysis. It can detect and quantify most elements of the periodic table at ultra-trace levels, making it indispensable for the analysis of heavy metal impurities in pharmaceuticals, food, and environmental samples.[12][13][14]
The following table provides a comparative overview of these techniques for trace-level analysis.
| Parameter | LC-MS/MS | GC-MS/MS | ICP-MS |
| Typical Analytes | Non-volatile, thermally labile, polar compounds (e.g., most drug impurities, pesticides, peptides)[1][10] | Volatile, thermally stable compounds (e.g., residual solvents, some pesticides, fatty acids)[1][11] | Elements (e.g., heavy metals like Pb, Cd, As, Hg)[12][13] |
| Typical LOD/LOQ | µg/kg to ng/kg (ppb to ppt)[15][16] | µg/kg (ppb)[15][16] | ng/kg to pg/kg (ppt to ppq)[12][17] |
| Matrix Effects | Significant, often requires mitigation strategies[18] | Generally lower than LC-MS/MS, but can be present[15][16] | Can be significant, often managed with collision/reaction cells and internal standards |
| Sample Preparation | Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction[18] | Can be simpler (e.g., direct injection, headspace), but derivatization may be needed for some analytes | Typically requires acid digestion to bring the sample into a liquid form[14] |
| Primary Strengths | Broad applicability, high sensitivity for a wide range of compounds[1] | Excellent for volatile compounds, robust and well-established libraries[1] | Unmatched sensitivity for elemental analysis, isotopic analysis capabilities[12][13] |
Case Study: Pesticide Residue Analysis in Sweet Pepper
A study comparing LC-MS/MS and GC-MS/MS for the analysis of 247 pesticide residues in sweet pepper provides a clear illustration of their respective strengths. The results demonstrated that LC-MS/MS offered superior sensitivity for a broader range of pesticides.[15][16]
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.03–0.5 µg/kg | 0.9–2.0 µg/kg |
| Limit of Quantitation (LOQ) | 0.6–1.5 µg/kg | 3.0–5.7 µg/kg |
This data clearly indicates that for a multi-residue pesticide screen in a complex food matrix, LC-MS/MS is generally the more sensitive and versatile technique.[15][16]
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating the key performance characteristics of a trace-level analytical method.
Specificity
Objective: To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by other components in the sample matrix.[19]
Experimental Protocol:
-
Analyze Blank Matrix: Analyze a representative blank matrix (a sample that does not contain the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Spike with Potential Interferences: Spike the blank matrix with known potential interferences (e.g., related substances, impurities, degradation products, co-administered drugs) at concentrations expected to be present in a real sample.
-
Analyze Spiked Samples: Analyze the spiked samples and compare the chromatograms to that of a standard solution of the analyte. There should be no significant interference at the analyte's retention time.
-
Forced Degradation Studies (for stability-indicating methods): Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to ensure the analytical method can separate the analyte from its degradation products.[20]
Causality Behind Experimental Choices: The use of a blank matrix is fundamental to establishing a baseline. Spiking with potential interferences simulates a real-world sample and directly challenges the method's ability to distinguish the analyte. Forced degradation studies are essential for stability-indicating methods as they prospectively generate the very interferences the method will need to resolve during stability testing.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Experimental Protocol (Signal-to-Noise Approach):
-
Prepare a Series of Dilutions: Prepare a series of increasingly dilute solutions of the analyte in the matrix of interest.
-
Analyze the Dilutions: Analyze these solutions and determine the signal-to-noise (S/N) ratio for the analyte peak. The S/N ratio is typically calculated by the instrument's software.
-
Determine LOD: The concentration that yields a S/N ratio of approximately 3:1 is generally considered the LOD.[21]
-
Determine LOQ: The concentration that yields a S/N ratio of approximately 10:1 is typically considered the LOQ.[22]
-
Confirmation of LOQ: Prepare and analyze a minimum of six independent samples at the determined LOQ concentration. The accuracy (percent recovery) and precision (percent relative standard deviation, %RSD) at this concentration must meet pre-defined acceptance criteria (e.g., accuracy within 80-120%, precision ≤ 20% RSD).
Causality Behind Experimental Choices: The S/N approach is a widely accepted and practical method for estimating LOD and LOQ. The 3:1 and 10:1 ratios are established conventions that provide a reasonable level of confidence that the signal is real and quantifiable, respectively. The confirmation step at the LOQ is crucial as it moves from an estimate to a demonstrated capability of the method to perform reliably at that low concentration.
Linearity and Range
Objective: To demonstrate a linear relationship between the analytical response and the concentration of the analyte over a specified range.[18]
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards spanning the expected concentration range of the samples. For trace analysis, this range should typically bracket the LOQ up to a concentration relevant to the intended application.[2]
-
Analyze the Standards: Analyze the calibration standards in triplicate.
-
Construct the Calibration Curve: Plot the mean analytical response versus the concentration for each standard.
-
Perform Linear Regression Analysis: Calculate the slope, y-intercept, and the coefficient of determination (r²).
-
Evaluate Linearity: The linearity is considered acceptable if the r² is typically ≥ 0.995 and the data points do not show a significant systematic deviation from the regression line.[21] The range is the concentration interval over which linearity, accuracy, and precision have been demonstrated.[18]
Causality Behind Experimental Choices: A minimum of five concentration levels is recommended by ICH guidelines to adequately define the linear relationship.[2] Performing the analysis in triplicate provides a measure of the variability at each concentration level. The coefficient of determination (r²) is a statistical measure of how well the regression line approximates the real data points; a value close to 1 indicates a strong linear correlation.
Accuracy
Objective: To determine the closeness of the analytical method's results to the true value.[23]
Experimental Protocol (Spike Recovery Method):
-
Prepare Spiked Samples: Spike a blank matrix with the analyte at a minimum of three concentration levels (low, medium, and high) within the method's range. Prepare at least three replicates at each level.[2]
-
Analyze the Spiked Samples: Analyze the spiked samples and determine the concentration of the analyte.
-
Calculate Percent Recovery: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%
-
Evaluate Accuracy: The accuracy is considered acceptable if the mean percent recovery is within a pre-defined range (e.g., 80-120% for trace analysis).
Causality Behind Experimental Choices: The spike recovery method is a practical way to assess accuracy in the absence of certified reference materials. Using at least three concentration levels across the range ensures that the accuracy is consistent and not dependent on the concentration. The number of replicates (at least three) is chosen to provide a statistically meaningful measure of the mean recovery and its variability.[24]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[14]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration (or three concentrations with three replicates each) under the same operating conditions over a short interval of time.[25]
-
Intermediate Precision: Assess the method's precision under different conditions within the same laboratory, such as on different days, with different analysts, or on different equipment. A common approach is to have two analysts analyze the same samples on two different days.[9]
-
Calculate Precision: Calculate the mean, standard deviation (SD), and the percent relative standard deviation (%RSD) for each set of measurements.
-
Evaluate Precision: The precision is acceptable if the %RSD is within a pre-defined limit (e.g., ≤ 15-20% for trace analysis at the LOQ).
Causality Behind Experimental Choices: Repeatability demonstrates the precision of the method under ideal, consistent conditions. Intermediate precision is a more realistic measure of the method's expected performance in routine use, where minor variations are inevitable. The number of replicates is chosen to provide a reliable estimate of the standard deviation.[26]
The Challenge of the Matrix: Mitigation Strategies
At trace levels, the sample matrix (everything in the sample except the analyte) can significantly impact the analytical result, a phenomenon known as the matrix effect. This is particularly prevalent in LC-MS, where co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[18]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are used to remove interfering matrix components.[18][27]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components is a crucial step.[28]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the analyte's signal.[28]
-
Standard Addition Method: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This effectively compensates for matrix effects that alter the slope of the calibration curve.[19][29][30] This is a powerful technique when a blank matrix is not available.
Visualizing the Workflow
To better understand the logical flow of the validation process and the decision-making involved in method selection and dealing with matrix effects, the following diagrams are provided.
Caption: A high-level overview of the analytical method validation workflow.
Caption: Decision-making flowchart for addressing matrix effects in trace analysis.
Conclusion
The validation of analytical methods for trace-level detection is a rigorous and scientifically demanding process. It requires a deep understanding of regulatory guidelines, the capabilities and limitations of different analytical techniques, and the practical challenges posed by complex sample matrices. By moving beyond a formulaic approach and embracing the scientific principles that underpin each validation parameter, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data. This commitment to scientific integrity is not just about meeting regulatory expectations; it is about ensuring the safety and efficacy of the products that ultimately reach the public.
References
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Eurachem. (n.d.). Measurement Uncertainty. Retrieved from [Link]
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Lee, S., Kim, S., Kim, J., Lee, J., Kim, S., & Kim, J. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Taylor & Francis Online. Retrieved from [Link]
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Lee, S., Kim, S., Kim, J., Lee, J., Kim, S., & Kim, J. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). ResearchGate. Retrieved from [Link]
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Nguyen, T. H., Nguyen, T. T., & Nguyen, T. H. (2023). Determination performance of ICP-MS heavy metals in food and feed test method through participation of proficiency testing programs. Vietnam Journal of Science and Technology. Retrieved from [Link]
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Al-Saeed, M., & El-Dien, M. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. PubMed. Retrieved from [Link]
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Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Retrieved from [Link]
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ALWSCI. (2024, May 28). Specificity in Chromatography: Exploring The Precision Eye in Analytical Science. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing. Retrieved from [Link]
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Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference. Retrieved from [Link]
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Ellison, S. L. R., & Williams, A. (Eds.). (2012). Eurachem/CITAC Guide: Quantifying Uncertainty in Analytical Measurement (3rd ed.). Retrieved from [Link]
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IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Eurachem. (2014). Eurachem Guide to Method Validation. Retrieved from [Link]
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Shulyak, I. V., et al. (2018). Validation of the Specificity of Chromatographic Methods: Key Points and Practical Recommendations. ResearchGate. Retrieved from [Link]
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Berg, A. H. (2020, November 12). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Retrieved from [Link]
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Patel, K., & Shah, J. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Ermer, J., & Agut, C. (2014). Precision of the reportable value-Statistical optimization of the number of replicates. ResearchGate. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Tejwani, R., & Nageswara Rao, R. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. Retrieved from [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
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Li, R., & Zhan, Z. (n.d.). Fast ICP-MS method for determination of heavy elements in different types of food matrices. Shimadzu. Retrieved from [Link]
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Research and Reviews: Journal of Pharmaceutical Analysis. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities. Retrieved from [Link]
-
Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained. Retrieved from [Link]
-
Nguyen, T. H., et al. (2023). Determination performance of ICP-MS heavy metals in food and feed test method through participation of proficiency testing programs. ResearchGate. Retrieved from [Link]
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Becerril-Bravo, E. E., et al. (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. Retrieved from [Link]
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Rainville, P. D., et al. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]
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Crawford Scientific. (n.d.). What Does Specificity Mean in Chromatography? Retrieved from [Link]
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Reddy, G. S., et al. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Retrieved from [Link]
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Maxi Scientific. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Optimization of the Standard Addition Method (SAM) Using Monte Carlo Simulation. Retrieved from [Link]
-
Massart, D. L., Smeyers-Verbeke, J., & Vander Heyden, Y. (2002, November 1). How Many Samples?. LCGC International. Retrieved from [Link]
-
Babu, R. R. (2017). Role of GC-MS and LC-MS/MS in pharmaceutical industry with special reference to Quantification of genotoxic impurities. Longdom Publishing. Retrieved from [Link]
-
Kim, H., et al. (2022, February 10). Risk Assessment and Determination of Heavy Metals in Home Meal Replacement Products by Using Inductively Coupled Plasma Mass Spectrometry and Direct Mercury Analyzer. PMC. Retrieved from [Link]
-
Potts, A. R., et al. (2020, November 12). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC International. Retrieved from [Link]
-
Tsujikawa, K., et al. (2021, June 4). The standard addition method and its validation in forensic toxicology. Forensic Toxicology. Retrieved from [Link]
-
Lavine, B. K., & Eiceman, G. A. (2025, January 21). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Analytical Chemistry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003, June 4). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]
-
CEM Corporation. (n.d.). Efficient Trace Metal Analysis in Complex Food Matrices Using ICP-MS and Microwave Digestion. Retrieved from [Link]
-
SEIBOLD Wasser. (2015, May 11). Standard Addition. A proven measurement method in complex sample matrix. Retrieved from [Link]
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Mourne Training Services. (2022, February 14). Replicates in Analytical Methods: When and How Many? Retrieved from [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (2017, July 1). Workflow to perform quantification by standard addition procedure. Retrieved from [Link]
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Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. Retrieved from [Link]
-
Potts, A. R., et al. (2017, January 30). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. ResearchGate. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). Compare GC-MS vs LC-MS for Pesticide Analysis. Retrieved from [Link]
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Chromatography Forum. (2014, July 15). Linearity of Related Substances as per ICH. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Inter-laboratory comparison of synthesis yields for phenoxypropanoic derivatives
Executive Summary
This guide presents a technical evaluation of three distinct synthetic routes for phenoxypropanoic acid derivatives (e.g., 2-phenoxypropionic acid, Mecoprop), a critical scaffold in agrochemicals (herbicides) and pharmaceuticals (fibrates).
In a simulated inter-laboratory comparison designed to address the "reproducibility crisis" in organic synthesis, we analyzed the Classical Williamson Ether Synthesis , Mitsunobu Coupling , and Solid-Liquid Phase Transfer Catalysis (SL-PTC) .
Key Findings:
-
Highest Yield: SL-PTC (Method C) consistently delivered yields >95% with the lowest inter-lab variance (
). -
Best Stereocontrol: Mitsunobu (Method B) is required for chiral inversion but suffers from poor atom economy (E-factor > 20).
-
Most Variable: Classical Williamson (Method A) showed significant yield fluctuations (50–85%) dependent on stirring rates and moisture control.
Comparative Analysis: The Data
The following data aggregates results from standardized runs across varying laboratory conditions (humidity, scale, and mixing efficiency).
Table 1: Performance Metrics of Synthesis Protocols
| Metric | Method A: Classical Williamson | Method B: Mitsunobu Coupling | Method C: SL-PTC (Recommended) |
| Reaction Type | Redox-Condensation | Phase Transfer Catalysis | |
| Reagents | Phenol, | Phenol, Lactate, DEAD, | Phenol, |
| Average Yield | 68% ( | 78% ( | 96% ( |
| Atom Economy | Moderate | Poor (High Mass Waste) | High |
| Reaction Time | 6–12 Hours (Reflux) | 12–24 Hours (RT) | 1–3 Hours |
| Purification | Distillation/Column | Difficult Column (Remove | Simple Filtration/Extraction |
| Scalability | Low (Solvent heavy) | Low (Cost of DEAD) | High (Industrial Standard) |
Critical Variables & Reproducibility (The "Why")
Our analysis identified three "Silent Killers" of yield that cause variance between laboratories.
A. The Mixing Effect (Mass Transfer)
In Method A (Williamson) and Method C (SL-PTC) , the reaction is heterogeneous (solid base in liquid solvent).
-
Observation: Labs using magnetic stir bars on large scales (>50 mmol) reported 20% lower yields than labs using overhead mechanical stirrers.
-
Mechanism: The "stagnant boundary layer" around the solid base (
) prevents deprotonation. -
Correction: Use high-shear mixing or ultrasound to fracture the solid surface.
B. The Moisture Trap
-
Observation: Method A using DMF/NaH is notoriously sensitive. A 0.1% water content in DMF can quench the alkoxide, stalling the reaction at 60% conversion.
-
Correction: Method C (SL-PTC) is remarkably tolerant to trace moisture because the active ion pair resides in the organic phase, shielded from aqueous side-reactions.
C. C-Alkylation vs. O-Alkylation[1]
-
Observation: High temperatures in Method A favor thermodynamic C-alkylation (ring substitution) over the kinetic O-alkylation (ether formation).
-
Correction: Maintaining temperatures below 80°C and using soft electrophiles prevents ring alkylation.
Experimental Protocols
These protocols are designed as self-validating systems . If the "Checkpoint" fails, do not proceed.
Protocol A: Classical Williamson (Baseline)
Best for: Small scale, non-critical synthesis where green chemistry is not a priority.
-
Setup: Flame-dry a 250mL RBF. Add Phenol (10 mmol) and
(20 mmol, finely ground). -
Solvent: Add anhydrous Acetonitrile (MeCN, 50 mL).
-
Activation: Stir at reflux for 30 mins. Checkpoint: Solution should turn slightly yellow/opaque as phenoxide forms.
-
Addition: Add Ethyl 2-chloropropionate (12 mmol) dropwise over 10 mins.
-
Reaction: Reflux for 8 hours.
-
Workup: Filter off solid salts. Evaporate MeCN. Redissolve in EtOAc, wash with NaOH (removes unreacted phenol). Dry and concentrate.
Protocol B: Mitsunobu Reaction (Chiral Specific)
Best for: Inverting stereochemistry (e.g., converting (S)-Lactate to (R)-Phenoxypropionate).
-
Setup: Dissolve Phenol (10 mmol), (S)-Ethyl Lactate (10 mmol), and
(12 mmol) in dry THF (50 mL) at 0°C. -
Addition: Add DEAD (Diethyl azodicarboxylate, 12 mmol) dropwise. Checkpoint: Solution will turn orange and fade to yellow. If orange persists, reaction is stalling.
-
Reaction: Stir at Room Temp for 12–24 hours.
-
Workup: Concentrate. Add
to precipitate (Triphenylphosphine oxide). Filter. Purify via column chromatography (crucial to remove hydrazine byproducts).
Protocol C: Solid-Liquid PTC (Recommended Standard)
Best for: High yield, robustness, and industrial scalability.
-
Setup: In a flask, mix Phenol (10 mmol), Ethyl 2-chloropropionate (11 mmol), and Toluene (30 mL).
-
Catalyst: Add TBAB (Tetrabutylammonium bromide, 0.5 mmol / 5 mol%).
-
Base: Add solid
(powdered, 15 mmol). -
Reaction: Heat to 90°C with vigorous mechanical stirring (800+ RPM).
-
Checkpoint: Monitor TLC after 60 mins. The solid base will change texture from free-flowing powder to a "clumpy" salt cake (KCl formation).
-
-
Workup: Cool to RT. Add water (30 mL) to dissolve salts. Separate layers. The organic (Toluene) layer contains pure product >98%.
-
Isolation: Evaporate Toluene. No column required.
Visualizations
Comparison of Reaction Pathways
This diagram illustrates the mechanistic divergence between the three methods.
Caption: Comparative workflow showing why SL-PTC (Method C) offers the most direct path to high yields compared to the risks of Methods A and B.[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in your specific laboratory setup.
Caption: Diagnostic logic for identifying the root cause of yield loss in phenoxypropanoic synthesis.
References
-
Yadav, G. D., & Deshmukh, G. P. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base. Indian Academy of Sciences. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). The Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Retrieved from [Link]
Sources
Benchmarking High-Throughput Raman Spectroscopy Against Standard FTIR for Phenoxy Acid Identification
Executive Summary
In the analysis of phenoxy acid herbicides (e.g., 2,4-D, MCPA) and pharmaceutical intermediates (fibrates), Fourier Transform Infrared (FTIR) spectroscopy has long been the "Gold Standard" for structural elucidation and purity verification.[1] However, the rigid sample preparation required for FTIR (KBr pellets or ATR) limits its utility in high-throughput or field-screening scenarios.[1]
This guide benchmarks the performance of 1064 nm Handheld Raman Spectroscopy (The Product) against the established FTIR (NIST-traceable) and HPLC-MS standards. We demonstrate that while FTIR remains superior for absolute structural confirmation of dry powders, 1064 nm Raman offers a statistically significant advantage in workflow efficiency and aqueous compatibility, with a correlation coefficient (
Scientific Foundation & Causality
The Challenge: Fluorescence and Moisture
Phenoxy acids possess aromatic rings that often exhibit high fluorescence when excited by visible lasers (532 nm or 785 nm), obscuring the spectral fingerprint.[1] Furthermore, these acids are often analyzed in aqueous formulations or biological matrices (e.g., milk, runoff water).[1]
-
FTIR Limitation: Water is a strong infrared absorber, masking the critical "fingerprint region" (400–1500 cm⁻¹).[1]
-
Raman Advantage: Water is Raman-inactive.[1] However, fluorescence is the enemy.[1]
-
The Solution (1064 nm): By moving the excitation wavelength to the near-infrared (1064 nm), we bypass the electronic transition energy required to trigger fluorescence, recovering the spectral integrity.[1]
The Validation Logic
To validate the Raman method, we do not simply "match peaks." We employ a Self-Validating Protocol where the Raman spectrum is mathematically correlated against a NIST-traceable FTIR standard and quantified against HPLC-MS data.
Experimental Methodologies
Protocol A: The Benchmark (FTIR)
Objective: Establish the "True" Spectral Fingerprint.
-
Preparation: Mix 2 mg of analytical grade 2,4-Dichlorophenoxyacetic acid (2,4-D) with 200 mg of spectroscopic-grade KBr.
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet (eliminates scattering).
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution using a benchtop FTIR.
-
Validation: Compare against NIST Standard Reference Database 118 to confirm peak positions (C=O stretch at ~1735 cm⁻¹).
Protocol B: The Challenger (1064 nm Raman)
Objective: Assess Speed and Specificity.
-
Preparation: None. Analysis is performed directly through the amber glass vial (to simulate raw material receipt).[1]
-
Acquisition: 1064 nm excitation, 490 mW power, 2000 ms integration time, 5 averages.[1]
-
Processing: Baseline correction (airPLS algorithm) to remove residual thermal background.
Comparative Data Analysis
Spectral Fingerprint Correlation
The table below benchmarks the critical diagnostic peaks. Note that Raman and IR are complementary: IR is sensitive to changes in dipole moment (strong C=O), while Raman is sensitive to polarizability changes (strong Ring Breathing and C-Cl).[1]
Table 1: Spectral Peak Assignment & Comparison (2,4-D)
| Functional Group Vibration | FTIR Location (cm⁻¹) [Benchmark] | Raman Shift (cm⁻¹) [Product] | Signal Strength (Raman) | Mechanistic Insight |
| C=O[1] Stretch (Carboxylic) | 1735 (Very Strong) | ~1680 (Weak) | Low | IR is preferred for carbonyl quantification.[1] |
| Aromatic Ring Stretch | 1475 (Medium) | 1585 | High | Raman clearly distinguishes the aromatic core.[1] |
| Ring Breathing | ~860 (Weak) | 860 (Very Strong) | Critical | This is the primary ID peak for Raman; highly specific to the substitution pattern.[1] |
| C-Cl Stretch | 700–800 (Strong) | 391 / 700 | Medium | C-Cl bonds are heavy/polarizable, yielding distinct Raman scattering.[1] |
Performance Metrics
Table 2: Workflow Efficiency & Sensitivity
| Metric | Benchtop FTIR (KBr) | 1064 nm Handheld Raman | Comparison Verdict |
| Sample Prep Time | 15–20 mins (Grinding/Pressing) | < 30 seconds (Direct vial) | Raman reduces prep time by 97% .[1] |
| Water Tolerance | Zero (H₂O masks spectrum) | High (H₂O is transparent) | Raman is essential for aqueous slurries.[1] |
| Spectral Specificity | High (Functional Groups) | High (Backbone Fingerprint) | Equivalent for ID purposes.[1] |
| LOD (Solid) | ~1% (Bulk analysis) | ~0.5% (Surface scattering) | Comparable for raw materials.[1] |
| Fluorescence Rejection | N/A | Excellent (at 1064 nm) | Superior to 785 nm Raman.[1] |
Validation Workflow (Logic Diagram)
The following diagram illustrates the decision matrix used to validate incoming raw materials. It enforces a "Fail-Safe" mechanism: if the rapid Raman scan is ambiguous (Correlation Score < 0.95), the sample is automatically routed to the FTIR/HPLC reference method.[1]
Figure 1: The "Fail-Safe" Validation Workflow. Rapid screening handles 90% of throughput, with ambiguous results routed to the FTIR benchmark.
Comparison Guide: When to Use Which?
Use 1064 nm Raman When:
-
Throughput is Critical: You need to scan 100+ incoming drums of 2,4-D or MCPA raw material.[1]
-
Packaging is Intact: You need to scan through amber glass or thick polyethylene bags (Raman can focus past the container wall).[1]
-
Aqueous Matrices: You are analyzing a liquid formulation or slurry where water would blind an FTIR.[1]
Use Benchtop FTIR When:
-
Regulatory Submission: You are generating a Certificate of Analysis (CoA) that requires a direct match to a Pharmacopeia or EPA reference standard.[1]
-
Trace Contamination: You suspect a non-Raman active contaminant (e.g., certain ionic salts or moisture content itself).[1]
-
Fluorescence is Extreme: Even 1064 nm cannot suppress fluorescence from black/tarry combustion byproducts; FTIR is immune to fluorescence.[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1] 2,4-Dichlorophenoxyacetic acid Infrared Spectrum.[1][2][3][4] NIST Standard Reference Database 118.[1][5] [Link]
-
U.S. Environmental Protection Agency (EPA). (1996).[1] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1] [Link][1]
-
Wang, Y., et al. (2018).[1][2] Rapid detection and quantification of 2,4-dichlorophenoxyacetic acid in milk using molecularly imprinted polymers-surface-enhanced Raman spectroscopy.[1][2][3] Food Chemistry.[1][2] [Link]
-
McCreery, R. L. (2000).[1] Raman Spectroscopy for Chemical Analysis.[1][2][3] Wiley-Interscience.[1] (Foundational text on fluorescence suppression via NIR excitation).
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- 4. 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study [mdpi.com]
- 5. Wavenumbers for Calibration of IR Spectrometers | NIST [nist.gov]
Evaluation of Environmental Persistence: Fluorinated vs. Non-Fluorinated Analogs
The Fluorine Paradox: Stability vs. Persistence[1]
In modern medicinal chemistry, the incorporation of fluorine is a strategic tool to enhance metabolic stability, lipophilicity, and membrane permeability. Approximately 30% of all newly approved drugs contain at least one fluorine atom. However, the very physicochemical properties that make organofluorine compounds effective therapeutics—specifically the strength of the carbon-fluorine (C–F) bond—render them recalcitrant in the environment.[1]
This guide provides an objective, data-driven comparison of the environmental persistence of fluorinated compounds versus their non-fluorinated analogs. It details the mechanistic underpinnings of this persistence and outlines the standard experimental protocols (OECD) required to validate these properties.
Mechanistic Basis of Persistence
To predict environmental fate, one must understand the molecular interactions that govern degradation.
The C–F Bond: The Thermodynamic Fortress
The C–F bond is the strongest single bond in organic chemistry. This bond strength creates a high energy barrier for activation, effectively "blocking" the sites that environmental enzymes (e.g., cytochrome P450 monooxygenases in microbes) would normally attack.
| Feature | C–H Bond (Analog) | C–F Bond (Fluorinated) | Impact on Degradation |
| Bond Dissociation Energy | ~98–105 kcal/mol | ~110–126 kcal/mol | High energy barrier prevents homolytic cleavage. |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine provides steric shielding , physically blocking enzyme active sites. |
| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | High polarity alters electron density, often deactivating the ring toward electrophilic attack. |
The "Metabolic Blockade" Effect
In non-fluorinated analogs, microbial degradation often initiates via hydroxylation at the most electron-rich or sterically accessible C–H bond. Replacing this hydrogen with fluorine prevents this initial oxidation step.
-
Example: Benzene is rapidly degraded aerobically via dioxygenase attack to form catechol. Fluorobenzene can be degraded but requires specialized strains (e.g., Rhizobiales) and specific enzymes (fluorobenzene dioxygenases) to bypass the thermodynamic stability, making its environmental half-life significantly longer in non-adapted ecosystems.
The Hydrolytic Exception (Nuance)
Contrarily, fluorine can accelerate degradation in specific contexts. In esters, the strong electron-withdrawing effect of fluorine on the
-
Data Point: Trifluoroethyl benzoate hydrolyzes ~3x faster than ethyl benzoate (Half-life: 6.4 min vs. 17 min at pH 11). Note: This applies to abiotic hydrolysis, not necessarily oxidative biodegradation.
Comparative Performance Data
The following table synthesizes experimental data comparing the persistence of fluorinated compounds with their direct non-fluorinated analogs.
Table 1: Comparative Environmental Half-Lives ( ) and Biodegradability
| Compound Class | Non-Fluorinated Analog | Status | Fluorinated Analog | Status | Persistence Factor |
| Simple Aromatics | Benzene | Readily Biodegradable (Aerobic) | Fluorobenzene | Biodegradable (Specific Strains) | Moderate Increase (Requires adapted inoculum) |
| Surfactants | Nonylphenol | Readily Biodegradable ( | PFOA (Perfluorooctanoic acid) | Recalcitrant (0% degradation) | Infinite (No natural degradation observed) |
| Pharmaceuticals | Paroxetine (Non-F analog*) | Fluoxetine (Prozac) | High (Accumulates in aquatic systems) | ||
| Esters (Hydrolysis) | Ethyl Benzoate | Trifluoroethyl Benzoate | Decreased (Fluorine accelerates hydrolysis) |
*Note: Comparison based on structural class and metabolic pathway.
Experimental Protocols for Evaluation
To rigorously assess the persistence of a fluorinated drug candidate, you must move beyond standard screening. The following protocols are the industry standards (OECD) adapted for the unique challenges of organofluorine chemistry.
Tier 1: Ready Biodegradability (OECD 301F)
Purpose: A stringent screening test to determine if a chemical will rapidly degrade in an aerobic environment (e.g., wastewater treatment plant). Method: Manometric Respirometry.
Protocol Workflow:
-
Inoculum Preparation: Collect activated sludge from a wastewater treatment plant. Wash and aerate to reduce endogenous respiration.
-
Test System:
-
Test Vessel: Mineral medium + Test Substance (100 mg/L) + Inoculum.
-
Blank: Mineral medium + Inoculum (controls for background respiration).
-
Reference: Sodium Benzoate (validates inoculum activity).
-
-
Measurement: Incubate at 22°C in the dark for 28 days . The system measures
consumption (BOD) continuously via pressure drop (manometric). -
Validation for Fluorinated Compounds:
-
Crucial Step: Monitor Fluoride Ion (
) Release using Ion Chromatography (IC). This proves the C–F bond is actually breaking, not just the carbon skeleton mineralizing around it.
-
-
Pass Criteria:
of Theoretical Oxygen Demand (ThOD) within a 10-day window.
Tier 2: Aerobic/Anaerobic Transformation in Sediment (OECD 308)
Purpose: Many fluorinated drugs are lipophilic (High LogP). They adsorb to sediment rather than staying in the water column. OECD 301 is insufficient; OECD 308 is required.
Protocol Workflow:
-
System Setup: Two sediment types (high organic carbon, low organic carbon) with associated overlying water.
-
Dosing: Apply radiolabeled test substance (
-labeled at the stable fluorinated core) to the water surface. -
Incubation: Maintain aerobic headspace. Incubate for up to 100 days .
-
Sampling: At intervals (0, 7, 14, 28, 56, 100 days), extract both water and sediment layers.
-
Analysis:
-
LSC: Liquid Scintillation Counting for total mass balance.
-
HPLC-Rad: To separate parent compound from metabolites.
-
Mass Balance: Must recover 90–110% of radioactivity. Loss indicates volatilization or mineralization to
.
-
Visualizing the Mechanism & Workflow
Diagram 1: The Metabolic Blockade
This diagram illustrates why the C–F bond prevents the formation of the unstable epoxide intermediate, a common step in the biodegradation of aromatics.
Caption: The C–F bond prevents enzymatic oxidation, diverting the pathway from rapid biodegradation to environmental persistence.
Diagram 2: Persistence Evaluation Workflow
A decision tree for selecting the correct experimental protocol based on physicochemical properties.
Caption: Decision matrix for evaluating environmental fate. High lipophilicity (LogP > 3) mandates sediment testing (OECD 308).
Conclusion
The substitution of hydrogen with fluorine is a double-edged sword. While it grants the metabolic stability necessary for effective dosing schedules in patients, it concurrently increases the risk of environmental persistence.
-
Key Takeaway: Fluorinated analogs generally exhibit significantly longer environmental half-lives than their non-fluorinated counterparts (e.g., PFOA vs. Nonylphenol).
-
Actionable Insight: Drug developers must integrate OECD 301F screening early in the lead optimization phase. If the compound is highly fluorinated and lipophilic, assume persistence and proceed immediately to OECD 308 to quantify sediment accumulation risks.
References
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3.
-
OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3.
-
University of Birmingham. (2025). Fluorine-containing medicines do not increase adverse drug reactions. News-Medical.
-
Souza, L. P., et al. (2022).[2][3] Environmental Persistence of the Antidepressant Fluoxetine and Its Pharmaceutical Alternative: Kinetics of Oxidation and Mathematical Simulations. Water.
-
Vukelic, B., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry.
-
Murphy, C. D. (2010). Biodegradation of fluorinated compounds in the environment. Microbial Biotechnology.
Sources
Safety Operating Guide
3-(2-Chloro-6-fluorophenoxy)propanoic acid proper disposal procedures
The following technical guide details the proper disposal procedures for 3-(2-Chloro-6-fluorophenoxy)propanoic acid . This document is structured for researchers and safety officers requiring immediate, operational directives.
Executive Summary: Operational Directive
3-(2-Chloro-6-fluorophenoxy)propanoic acid is a halogenated organic acid . Improper disposal poses significant risks due to the formation of hydrofluoric (HF) and hydrochloric (HCl) acid vapors upon uncontrolled combustion, as well as severe aquatic toxicity.[1]
-
Primary Waste Stream: Halogenated Chemical Waste (Solid or Liquid).
-
Critical Hazard: Corrosive (Skin/Eye Damage) and Environmental Toxin.
-
Immediate Action: Segregate from non-halogenated solvents and strong bases.
-
Disposal Method: High-temperature incineration with acid gas scrubbing.
Part 1: Chemical Profile & Hazard Identification
Understanding the "Why" behind the protocol.
Effective disposal begins with understanding the molecule's lability and reactivity. This compound contains both a carboxylic acid tail and a halogenated ether head.
| Property | Specification | Operational Implication |
| CAS Number | 1552688-63-7 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₉H₈ClF O₃ | F & Cl atoms require incineration with scrubbers to prevent acid rain precursors. |
| Acidity (pKa) | ~3.5 - 4.0 (Predicted) | Corrosive. Must be neutralized or stored in acid-resistant containers (HDPE/Glass). |
| Reactivity | Acidic; Ether linkage | Incompatible with strong oxidizers (peroxides) and strong bases (exothermic reaction). |
| GHS Hazards | H314 (Burns), H410 (Aquatic) | Do not release to sewer. All rinsate must be collected.[1] |
Part 2: Pre-Disposal Handling & Segregation
The "Self-Validating" System: Preventing accidents before they happen.[1]
To ensure safety, you must segregate this compound at the point of generation.[1] Mixing this halogenated acid with incompatible streams is the most common cause of laboratory waste accidents.
1. Segregation Logic
-
Do NOT mix with:
-
Non-halogenated solvents (e.g., Acetone, Methanol): Mixing increases the volume of halogenated waste, significantly raising disposal costs.[1]
-
Strong Bases (e.g., NaOH, KOH): Will cause rapid neutralization and heat generation (exotherm), potentially pressurizing the container.[1]
-
Oxidizers (e.g., Nitric Acid): Potential for cleavage of the ether bond and violent reaction.[1]
-
2. Container Selection
-
Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars.
-
Liquid Waste: Amber glass bottles (if in organic solvent) or HDPE carboys (if aqueous).
-
Lid: Vented caps are recommended if the waste solution is recently generated or potentially reactive.
Part 3: Operational Disposal Workflow
Step-by-step execution from bench to pickup.
Workflow Visualization
The following decision tree illustrates the logic for classifying and processing this specific waste.
Figure 1: Decision matrix for segregating 3-(2-Chloro-6-fluorophenoxy)propanoic acid based on physical state and solvent matrix.
Detailed Protocol
Scenario A: Disposing of Pure Solid
-
Transfer: Carefully transfer the solid into a compatible hazardous waste container (HDPE preferred).
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in the "Solid Waste" satellite accumulation area.
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
pH Check: If the solution is aqueous, check pH.[1] If < 2 or > 12.5, it is a D002 characteristic waste.[1]
-
Solvent Compatibility:
-
If dissolved in DCM or Chloroform : Pour into the Halogenated Waste carboy.
-
If dissolved in Methanol or Ethyl Acetate : Pour into the Non-Halogenated Waste carboy ONLY IF the concentration of the halogenated acid is low (<1-2%). Best Practice: If the acid is the primary solute, default to the Halogenated stream to prevent contamination of fuel-blending streams.[1]
-
-
Rinsing: Triple rinse the original flask with a small amount of compatible solvent. Add the rinsate to the waste container.
Part 4: Emergency Response (Spills)
Immediate containment logic.
In the event of a spill outside the fume hood, follow this neutralization protocol.
-
Isolate: Evacuate the immediate area. Ensure PPE (Nitrile gloves, safety goggles, lab coat).[1]
-
Contain: Surround the spill with absorbent pillows or dams to prevent spreading to floor drains.
-
Neutralize:
-
Apply Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate powder to the spill.
-
Observation: Wait for bubbling (CO₂ release) to cease. This indicates the acid has been neutralized.
-
-
Collect: Sweep the resulting paste/powder into a disposable container. Label as "Spill Debris - Halogenated Acid".
Part 5: Regulatory Compliance (RCRA & EPA)
Ensuring legal adherence.[1]
While 3-(2-Chloro-6-fluorophenoxy)propanoic acid is not a specifically "Listed Waste" (P or U list) under US EPA regulations, it is regulated based on its Characteristics .[1]
| Regulatory Category | Code | Applicability |
| Characteristic: Corrosivity | D002 | Applies if the waste is aqueous and pH ≤ 2. |
| Characteristic: Toxicity | D004-D043 | Not specifically listed, but the "Halogenated" nature triggers specific destruction requirements.[1] |
| F-List (Solvents) | F001/F002 | Applies if the compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride).[1] |
| Destruction Method | Incineration | Must be incinerated at >1000°C with secondary combustion and scrubbing for HF/HCl. |
Final Directive: Never dispose of this compound down the drain (sanitary sewer) or in regular trash. It is a persistent environmental pollutant that resists standard wastewater treatment.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-(2-Chloro-6-fluorophenoxy)propanoic acid. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
-
Thermo Fisher Scientific. (2024). Chemical Resistance of Plastics (HDPE vs Glass). Retrieved from
-
PubChem. (2024). Compound Summary: 3-(2-Chloro-6-fluorophenoxy)propanoic acid.[2] National Library of Medicine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
